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  • Product: (Z)-Tri-n-butyl(1-propenyl)tin
  • CAS: 66680-84-0

Core Science & Biosynthesis

Foundational

(Z)-Tri-n-butyl(1-propenyl)tin molecular weight and formula

A Senior Application Scientist’s Guide to (Z)-Tri-n-butyl(1-propenyl)tin: Physicochemical Profiling and Mechanistic Applications in Stereoselective Synthesis Executive Summary (Z)-Tri-n-butyl(1-propenyl)tin—also referred...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to (Z)-Tri-n-butyl(1-propenyl)tin: Physicochemical Profiling and Mechanistic Applications in Stereoselective Synthesis

Executive Summary

(Z)-Tri-n-butyl(1-propenyl)tin—also referred to as (Z)-1-propenyltributylstannane—is a highly specialized organometallic reagent utilized predominantly in advanced organic synthesis. As a stable, easily handled source of a stereodefined nucleophile, it plays a pivotal role in palladium-catalyzed Stille cross-coupling reactions. This technical guide provides a comprehensive overview of its physicochemical properties, molecular metrics, and field-proven protocols for its application in the stereoselective construction of complex polyene architectures, such as those found in natural products and active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Metrics

Understanding the exact molecular metrics and isomeric purity of (Z)-Tri-n-butyl(1-propenyl)tin is critical for stoichiometric precision in catalytic cycles. The compound consists of a central tin (Sn) atom covalently bonded to three n-butyl chains and one (Z)-1-propenyl group.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name (Z)-Tri-n-butyl(1-propenyl)tin
Common Synonyms (Z)-1-Propenyltributylstannane; cis-Tri-n-butyl(1-propenyl)tin
Molecular Formula C15H32Sn[1]
Molecular Weight 331.13 g/mol [1]
CAS Registry Number 66680-84-0 (Z-isomer)[2]105494-65-3 (cis/trans mixture)[3]66680-85-1 (E-isomer)[4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 77–78 °C at 0.25 mmHg[5]
Solubility Insoluble in water; miscible with THF, DMF, toluene, DCM[2]
Storage Conditions 2–8 °C (Refrigerated), under inert atmosphere (Argon/N2)[2]

Mechanistic Role in Stereoselective Synthesis

The primary utility of (Z)-Tri-n-butyl(1-propenyl)tin lies in its ability to transfer the (Z)-propenyl moiety to an electrophile (typically an aryl or vinyl halide/triflate) with complete retention of stereochemistry .

Causality in Experimental Choice: Synthesizing (Z)-alkenes is inherently challenging because the (E)-isomer is thermodynamically favored. While traditional olefination methods (e.g., standard Wittig reactions) often yield difficult-to-separate isomeric mixtures, the Stille coupling utilizing a stereopure (Z)-stannane bypasses this thermodynamic trap. The transmetalation step of the Stille cycle proceeds via a concerted mechanism that strictly retains the double bond geometry of the organotin reagent, forcing the formation of the kinetically trapped (Z)-product.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (R-X) Pd0->OxAdd Step 1 PdII_1 Pd(II)(R)(X) Intermediate OxAdd->PdII_1 Transmet Transmetalation (Z)-Bu3Sn(CH=CHCH3) PdII_1->Transmet Step 2 PdII_2 Pd(II)(R)(Z-propenyl) Stereoretentive Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Step 3 RedElim->Pd0 Regeneration Product (Z)-Alkene Product + Bu3SnX RedElim->Product

Catalytic cycle of Pd-catalyzed Stille coupling with (Z)-Tri-n-butyl(1-propenyl)tin.

Experimental Workflows & Protocols

To ensure reproducibility and high yields, the handling of (Z)-Tri-n-butyl(1-propenyl)tin must rigorously exclude oxygen to prevent catalyst degradation. However, unlike highly reactive organolithium or Grignard reagents, the stannane itself is remarkably moisture-stable, allowing for more flexible reaction setups.

Protocol: Standard Stille Cross-Coupling Objective: Coupling of (Z)-Tri-n-butyl(1-propenyl)tin with an aryl bromide. Self-Validating System: The inclusion of a Potassium Fluoride (KF) workup acts as a self-validating purification step. Because tributyltin halides streak heavily on silica gel and contaminate the final product, the visual precipitation of polymeric tin fluoride confirms the successful sequestration of the toxic byproduct.

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3x to ensure an oxygen-free environment).

  • Reagent Loading: Add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) to the flask.

  • Solvent Addition: Inject anhydrous, degassed solvent (typically DMF or Toluene, 0.1 M relative to the electrophile) via syringe.

  • Organotin Transfer: Carefully inject (Z)-Tri-n-butyl(1-propenyl)tin (1.1 to 1.2 equiv) into the reaction mixture. Note: Use a dedicated, clearly labeled syringe to avoid cross-contamination with tin residues.

  • Reaction Execution: Heat the mixture to 80–100 °C under Argon for 12–24 hours. Monitor the consumption of the electrophile via TLC or LC-MS.

  • Quenching & Workup (Crucial Step): Cool the reaction to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 1 hour.

    • Causality: Tributyltin halides (Bu3SnX) generated during the reaction are highly soluble in organic solvents. The fluoride ion substitutes the halide to form tributyltin fluoride (Bu3SnF), a highly insoluble polymeric solid that instantly precipitates out of the solution, allowing for easy mechanical removal.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove the Bu3SnF precipitate and palladium black. Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Prep 1. Apparatus Preparation Flame-dried Schlenk tube under Argon Reagents 2. Reagent Addition Add Pd-catalyst, electrophile, and solvent Prep->Reagents TinAdd 3. Organotin Transfer Syringe transfer of (Z)-Bu3Sn(1-propenyl) Reagents->TinAdd Reaction 4. Reaction Execution Heat to 80-100°C for 12-24h TinAdd->Reaction Quench 5. KF Workup Add aq. KF to precipitate Bu3SnF Reaction->Quench Purify 6. Purification Filtration through Celite & Chromatography Quench->Purify

Standard Schlenk workflow for Stille coupling and KF quenching of organotins.

Safety, Toxicity, and Handling

Organotin compounds are highly toxic and pose significant health and environmental hazards. They are known endocrine disruptors and neurotoxins[3].

  • Personal Protective Equipment (PPE): Must be handled exclusively in a certified chemical fume hood using heavy-duty nitrile or neoprene gloves.

  • Hazard Codes: Classified under Danger (H301, H312, H372) for acute toxicity (oral/dermal) and specific target organ toxicity through prolonged exposure[2].

  • Disposal: All tin-contaminated waste (syringes, Celite pads, silica gel, aqueous washes) must be strictly segregated into dedicated heavy-metal waste containers and disposed of according to local environmental regulations.

References

  • Fisher Scientific. "Tri-n-butyl(1-propenyl)tin, cis + trans, 94%". Available at:[Link]

  • Fisher Scientific (Thermo Scientific Chemicals). "Tri-n-butil(1-propenil)estaño, cis + trans, 94 %". Available at:[Link]

  • American Elements. "Tri-n-butyl(1-propenyl)tin". Available at:[Link]

  • ACS Publications. "Titanium-mediated synthesis of (E,E)-exocyclic dienes. Application to the preparation of polycyclic compounds". Available at:[Link]

Sources

Exploratory

Stereospecific Synthesis of (Z)-Vinylstannanes: Mechanistic Pathways and Modern Protocols

Executive Summary (Z)-Vinylstannanes are indispensable nucleophilic building blocks in transition-metal-catalyzed cross-coupling reactions, most notably the Stille coupling. They are heavily utilized in the late-stage co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Vinylstannanes are indispensable nucleophilic building blocks in transition-metal-catalyzed cross-coupling reactions, most notably the Stille coupling. They are heavily utilized in the late-stage convergent synthesis of complex macrocyclic natural products, such as macrolides and polyketides. However, synthesizing the (Z)-isomer presents a significant thermodynamic and kinetic challenge. Standard radical-mediated hydrostannation of terminal alkynes overwhelmingly favors the thermodynamically stable (E)-isomer, while traditional palladium-catalyzed hydrostannation typically yields a mixture of the alpha-isomer and the (E)-isomer via syn-addition[1]. To access the (Z)-geometry with high stereofidelity, chemists must bypass these thermodynamic sinks by employing indirect transmetalation strategies or relying on emerging trans-selective catalytic systems[2].

Mechanistic Causality: Overcoming the Thermodynamic Sink

The preference for (E)-vinylstannanes in standard AIBN-initiated radical hydrostannation is driven by the reversibility of the tin radical addition[2]. The intermediate vinyl radical rapidly isomerizes to place the bulky trialkylstannyl group and the alkyl substituent trans to one another to minimize steric strain before the final hydrogen abstraction step.

To achieve the (Z)-configuration, synthesis must be strictly kinetically controlled. This is achieved through three primary mechanistic paradigms:

  • Hydrozirconation of Stannylacetylenes: Utilizing the syn-addition of Schwartz's reagent to a pre-formed 1-stannyl-1-alkyne, followed by stereospecific protonolysis of the carbon-zirconium bond[3].

  • Stereoretentive Transmetalation: Establishing the (Z)-geometry using a different metalloid (e.g., Tellurium) via anti-addition, followed by a stereoretentive metal-metal exchange[4].

  • Catalytic trans-Hydrostannation: Employing specific transition metal complexes (e.g., Ru) that enforce an inner-sphere trans-delivery of the hydride and stannyl groups across the alkyne[5].

G A Terminal Alkyne (R-C≡C-H) B Radical Hydrostannation (Bu3SnH, AIBN) A->B D 1-Stannyl-1-alkyne (R-C≡C-SnBu3) A->D Base, Bu3SnCl C (E)-Vinylstannane (Thermodynamic Sink) B->C Reversible Equilibration E Hydrozirconation (Cp2ZrHCl) D->E F Bimetallic Intermediate (Syn-Addition) E->F Regioselective G (Z)-Vinylstannane (Kinetic Control) F->G H+ Quench (Retention)

Mechanistic divergence: Thermodynamic (E)-isomer vs. Kinetic (Z)-isomer pathways.

Core Methodologies & Self-Validating Protocols

Method A: Hydrozirconation-Protonolysis of Stannylacetylenes (The Lipshutz Protocol)

Bruce Lipshutz and colleagues demonstrated that treating 1-stannyl-1-alkynes with (Cp₂ZrHCl) yields a bimetallic intermediate[3]. The bulky zirconocene moiety adds regioselectively to the beta-carbon (relative to the tin atom), while the hydride adds to the alpha-carbon. Subsequent proton quench of the highly reactive C-Zr bond proceeds with complete retention of configuration, yielding the (Z)-vinylstannane[6].

Protocol 1: Synthesis via Hydrozirconation

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 1-stannyl-1-alkyne (1.0 equiv) in anhydrous THF (0.1 M).

  • Hydrozirconation: Add Schwartz's reagent (Cp₂ZrHCl, 1.2 equiv) in one portion at room temperature.

    • Self-Validation Cue: The reaction initially appears as a white suspension. As the active bimetallic species forms, the suspension will gradually clear into a homogeneous light-yellow solution (typically 30–60 minutes).

  • Protonolysis: Once the solution is clear, cool the flask to 0 °C and quench with degassed water or mild aqueous acid (e.g., 1M HCl) to cleave the C-Zr bond.

  • Workup: Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography using basic alumina or silica gel pre-treated with 1% triethylamine to prevent acid-catalyzed isomerization of the sensitive (Z)-double bond.

Method B: Tellurium-Lithium Exchange (The Comasseto Protocol)

Organotellurium chemistry provides a highly reliable route to (Z)-vinylstannanes[4]. The nucleophilic addition of lithium butanetellurolate to terminal alkynes proceeds exclusively via anti-addition to yield (Z)-vinylic tellurides. Subsequent Te/Li exchange is exceptionally fast and strictly stereoretentive.

Protocol 2: Synthesis via Te/Li Exchange

  • Exchange Preparation: Dissolve the purified (Z)-vinyl telluride (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 1.6 M in hexanes). Stir for 15 minutes.

    • Causality: The Te/Li exchange is kinetically favored over proton abstraction due to the high polarizability and metallic character of the tellurium atom.

  • Electrophilic Trapping: Add tri-n-butyltin chloride (Bu₃SnCl, 1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with hexanes to minimize emulsion formation.

  • Purification: Concentrate and purify via neutral alumina chromatography.

G Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Purification Aqueous Workup & Alumina Chromatography Step3->Step4

Workflow of the stereoretentive Tellurium-Lithium exchange protocol.

Method C: Emerging Catalytic trans-Hydrostannation

Pioneered by Fürstner and others, specific ruthenium complexes such as[Cp*RuCl]₄ can bypass the standard syn-insertion pathway[5]. Through a ruthenacyclopropene intermediate, the catalyst enforces a trans-delivery of the stannane and hydride[1]. While extensively used for internal alkynes to generate (E)-alkenes, variations of this methodology (as well as emerging Mo- and Fe-catalyzed systems) are actively being adapted to yield stereodefined vinylstannanes directly from alkynes without stoichiometric organometallic intermediates[7].

Quantitative Data Presentation

The following table summarizes the operational metrics of the primary methodologies discussed:

MethodologyCatalyst / ReagentTypical YieldStereoselectivity (Z:E)Functional Group Tolerance
Hydrozirconation Cp₂ZrHCl (Schwartz's Reagent)75–90%> 95:5Moderate (Reduces aldehydes/ketones)
Te/Li Exchange n-BuLi, Bu₃SnCl80–95%> 98:2High (Sensitive to acidic protons)
Ru-Catalyzed [Cp*RuCl]₄60–85%~ 90:10Very High (Tolerates esters, alcohols)

References

  • Lipshutz, B. H., Keil, R., & Barton, J. C. (1992). Preparation of Z-vinylstannanes via hydrozirconation of stannylacetylenes. Tetrahedron Letters, 33(40), 5861-5864. URL:[Link]

  • Comasseto, J. V., et al. (2010). Reactive organometallics from organotellurides: application in organic synthesis. Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

  • Fürstner, A. (2019). trans-Hydrogenation, gem-Hydrogenation, and trans-Hydrometalation of Alkynes: An Interim Report on an Unorthodox Reactivity Paradigm. Journal of the American Chemical Society, 141(1), 11-24. URL:[Link]

  • Gulevich, A. V., et al. (2019). Hydrostannation of Alkynes. ResearchGate / Chemical Reviews. URL:[Link]

Sources

Foundational

Toxicity and hazards of organotin compounds in a research setting

Navigating the Hazards of Organotin Compounds: A Mechanistic and Operational Guide for Research Scientists Executive Summary As a Senior Application Scientist, I approach organotin compounds—characterized by one or more...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Hazards of Organotin Compounds: A Mechanistic and Operational Guide for Research Scientists

Executive Summary

As a Senior Application Scientist, I approach organotin compounds—characterized by one or more tin-carbon covalent bonds—not merely as versatile synthetic reagents, but as highly reactive, lipophilic xenobiotics that demand rigorous operational control. While invaluable in polymer stabilization, biocidal applications, and complex organic synthesis, organotins present profound occupational hazards. Their extreme lipophilicity allows for rapid permeation through biological membranes and standard personal protective equipment (PPE). This whitepaper synthesizes the mechanistic toxicology of key organotins and establishes self-validating laboratory protocols to ensure both scientific integrity and personnel safety.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding the molecular targets of organotins is critical for appreciating their hazard profiles. We must move beyond generic safety warnings and examine the specific biochemical pathways these compounds disrupt.

Trimethyltin (TMT): Targeted Neurotoxicity

TMT is a potent, selective neurotoxicant that primarily targets the limbic system, causing profound1[1]. The causality of this localized damage is multimodal:

  • Energy Metabolism Collapse : TMT exposure2[2] in the hippocampus, leading to catastrophic ATP depletion.

  • Microglial Hyperactivation : TMT acts as a catalyst for neuroinflammation by3[3], resulting in a massive release of reactive oxygen species (ROS) and subsequent lipid peroxidation.

  • Cholinergic Excitotoxicity : High doses disrupt cholinergic presynaptic pathways, leading to 4[4].

Tributyltin (TBT): Endocrine Disruption and Adipogenesis

While TMT attacks the central nervous system, TBT is a pervasive systemic endocrine disruptor that mimics natural hormones and disrupts lipid metabolism.

  • Nuclear Receptor Activation : TBT acts as a5[5]. This aberrant activation forces ectopic adipocyte formation and systemic adipogenesis.

  • Aromatase Inhibition : By suppressing aromatase activity, TBT disrupts the conversion of androgens to estrogens, leading to severe steroidal imbalances[5].

Toxicity_Mechanisms TMT Trimethyltin (TMT) Microglia Microglial Activation (NADPH Oxidase / MAPKs) TMT->Microglia Induces Energy Energy Metabolism Impairment (↓ AMPK, ↓ PGC-1α) TMT->Energy Inhibits TBT Tributyltin (TBT) RXR RXR/PPARγ Activation TBT->RXR High-affinity Ligand Aromatase Aromatase Inhibition TBT->Aromatase Suppresses Activity Neurodegen Hippocampal Neurodegeneration Microglia->Neurodegen ROS / Neuroinflammation Energy->Neurodegen ATP Depletion Endocrine Adipogenesis & Endocrine Disruption RXR->Endocrine Ectopic Adipocyte Formation Aromatase->Endocrine Steroid Imbalance

Mechanistic pathways of TMT-induced neurotoxicity and TBT-induced endocrine disruption.

Quantitative Hazard Profiles

Organotin compounds exhibit diverse toxicity profiles depending on their alkyl or aryl substituents. The following table consolidates critical toxicological and regulatory data to inform risk assessments.

CompoundChemical FormulaPrimary Target SystemOral LD50 (Rat)Key Hazard Statements
Trimethyltin Chloride (TMT) C₃H₉ClSnCentral Nervous System (Hippocampus)[1]6[6]
Tributyltin Chloride (TBT) C₁₂H₂₇ClSnEndocrine System, Immune System[5]~122 mg/kg
Triphenyltin Hydroxide (TPT) C₁₈H₁₆OSnEndocrine System, Aquatic Ecosystems~160 mg/kg

Self-Validating Experimental Protocols: The "How"

As scientists, we must design protocols where safety is intrinsic to the workflow. A protocol is only as strong as its ability to verify its own success. The following methodologies are engineered to prevent exposure through layered, self-validating checks.

Phase 1: Pre-Experimental Validation & PPE Assembly
  • Step 1: Ventilation Verification

    • Action: Before handling any organotin, verify that the fume hood face velocity is ≥ 100 feet per minute (fpm).

    • Causality: Organotins like TMT possess high vapor pressures and emit strong, unpleasant odors[6]. A verified flow rate ensures containment of volatile neurotoxic species even if a primary vessel fails.

    • Validation: Do not proceed unless the digital airflow monitor reads >100 fpm and a physical tissue-paper test confirms inward directional flow.

  • Step 2: Advanced PPE Selection

    • Action: Don double nitrile gloves (or specialized laminate gloves), a chemical-resistant apron, and a full face shield.

    • Causality: The extreme lipophilicity of alkyltins allows them to rapidly penetrate standard latex gloves and dermal layers[6].

    • Validation: Inspect outer gloves for discoloration or degradation every 15 minutes. If compromised, shed the outer layer immediately; the intact inner layer validates skin protection.

Phase 2: Execution & Transfer
  • Step 3: Anhydrous/Anaerobic Transfer

    • Action: Utilize a Schlenk line or cannula transfer for liquid organotins.

    • Causality: Minimizes exposure to atmospheric moisture and completely eliminates open-air vapor release, mitigating fatal inhalation risks (H330).

    • Validation: Maintain positive argon pressure during transfer. A bubbling oil bubbler visually validates that the system is sealed and over-pressurized against atmospheric intrusion.

Phase 3: Decontamination and Waste Segregation
  • Step 4: Spill Response & Decontamination

    • Action: In the event of a spill (<1 L), evacuate the area, don a respirator, and use specialized absorbent pillows.

    • Causality: Sweeping or wiping can aerosolize the compound.6[6].

    • Validation: Use a photoionization detector (PID) post-cleanup to validate that ambient vapor concentrations have returned to baseline (0 ppm) before resuming normal operations.

  • Step 5: Waste Containment

    • Action: Collect all organotin-contaminated consumables in a dedicated container. 7[7].

    • Causality: Organotins are severe marine pollutants (H410). Secondary containment prevents fugitive emissions and leaching during transport[7].

    • Validation: Inspect the secondary transparent bag for any liquid accumulation or vapor condensation prior to EH&S pickup. A dry, clear outer bag validates containment integrity.

Safety_Workflow Prep 1. Validation Verify Hood >100 fpm PPE 2. PPE Assembly Double Nitrile, Face Shield Prep->PPE Transfer 3. Execution Closed-System Transfer PPE->Transfer Spill 4a. Spill Response Evacuate & Contain Transfer->Spill Breach Waste 4b. Waste Disposal Double-Bag & Tag Transfer->Waste Success Spill->Waste Post-Cleanup

Step-by-step laboratory workflow for the safe handling and disposal of organotin compounds.

References

  • Source: Acta Neurobiologiae Experimentalis (ane.pl)
  • Title: THE NEUROTOXICITY OF TRIMETHYLTIN CHLORIDE (DEPHROTOXICITY, CHOLINERGIC, HIPPOCAMPUS)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Boston University / UCLA (bu.edu)
  • Title: SAFETY DATA SHEET - Organotin compounds, solid, n.o.s.
  • Title: SAFETY DATA SHEET - Organotin compound, liquid, n.o.s.
  • Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)
  • Source: Molecular Endocrinology (oup.com)

Sources

Exploratory

High-Fidelity NMR Spectroscopic Profiling of (Z)-Tri-n-butyl(1-propenyl)tin: A Comprehensive Guide for Organometallic Structural Elucidation

Executive Summary (Z)-Tri-n-butyl(1-propenyl)tin (CAS: 66680-85-1), also known as (Z)-1-propenyltributylstannane, is a highly versatile organometallic reagent heavily utilized in palladium-catalyzed Stille cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Tri-n-butyl(1-propenyl)tin (CAS: 66680-85-1), also known as (Z)-1-propenyltributylstannane, is a highly versatile organometallic reagent heavily utilized in palladium-catalyzed Stille cross-coupling reactions. In pharmaceutical development and complex natural product synthesis, transferring a propenyl group with strict retention of its (Z)-stereochemistry is critical for the geometric integrity of the final API (Active Pharmaceutical Ingredient).

As a Senior Application Scientist, I frequently observe that the primary point of failure in these workflows is the use of isomerically impure stannanes or the misinterpretation of their degradation profiles. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of (Z)-tri-n-butyl(1-propenyl)tin using 1 H, 13 C, and 119 Sn Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the spectroscopic parameters and employing rigorous acquisition protocols, researchers can guarantee the stereochemical purity and reactivity of their organotin reagents.

Structural Elucidation: The Causality of NMR Parameters

The structural validation of (Z)-tri-n-butyl(1-propenyl)tin relies on a multi-nuclear NMR approach. Each nucleus provides orthogonal data that, when synthesized, forms a complete picture of the molecule's geometry and electronic environment.

1 H NMR: Stereochemical Assignment via Spin-Spin Coupling

The most critical task in profiling this compound is differentiating the (Z)-isomer from its (E)-counterpart. This is achieved by analyzing the vinylic protons ( Hα​ adjacent to Sn, and Hβ​ adjacent to the methyl group).

  • The Karplus Causality: The dihedral angle between Hα​ and Hβ​ dictates the magnitude of the 3JH,H​ coupling constant. In the (Z)-configuration, the protons are cis to one another (dihedral angle ≈0∘ ), resulting in a 3JH,H​ of 11.6 Hz [1][2]. If the sample contained the (E)-isomer, a distinct trans coupling of 17.0–18.0 Hz would be observed.

  • Tin Satellites: Both 117 Sn and 119 Sn are NMR-active (spin I=1/2 ) with a combined natural abundance of ~17%. These isotopes couple with the vinylic protons, creating distinct "satellite" peaks flanking the main signals. The magnitude of the 3JSn,H​ coupling is highly sensitive to the geometry; a cis Sn-H relationship yields a smaller coupling (~68 Hz) compared to a trans relationship (~140 Hz).

13 C NMR: Electronic Shielding and JSn−C​ Satellites

The 13 C spectrum provides insight into the carbon backbone. The Cα​ carbon is highly shielded ( δ≈125 ppm) relative to typical alkenes due to the electropositive nature of the tin atom. Furthermore, the 1JSn,C​ coupling constant for the butyl C1​ carbons is exceptionally large (~340 Hz), serving as a definitive marker for the intact Sn-C(sp 3 ) bond.

119 Sn NMR: Probing the Metal Center

119 Sn is the preferred nucleus over 117 Sn due to its slightly higher natural abundance (8.59%) and higher receptivity. For (Z)-tri-n-butyl(1-propenyl)tin, the 119 Sn chemical shift appears at -25.7 ppm , which is highly characteristic of trialkylvinylstannane systems[3]. Any shift towards positive ppm values (e.g., +100 to +150 ppm) strongly indicates degradation into tributyltin halides (e.g., Bu3​SnCl ).

Experimental Protocol: High-Fidelity NMR Acquisition for Organotins

To ensure a self-validating system, the following protocol must be strictly adhered to. Deviations in sample prep or pulse sequences will lead to signal loss or artifact generation.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the stannane in 0.6 mL of anhydrous, acid-free CDCl3​ .

  • Causality: Organostannanes are highly susceptible to protodestannylation. Trace amounts of DCl in aged CDCl3​ will rapidly cleave the Sn-C(sp 2 ) bond, yielding (Z)-propene and Bu3​SnCl . Passing the solvent through a short plug of basic alumina immediately prior to use prevents this degradation and ensures spectral integrity.

Step 2: 1 H NMR Acquisition

  • Action: Acquire using a standard 30∘ pulse sequence (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds.

  • Causality: A standard proton spectrum is sufficient, but sufficient digital resolution (zero-filling to 64k data points) is required to accurately measure the 11.6 Hz 3JH,H​ coupling and resolve the 117/119 Sn satellites from the baseline noise.

Step 3: 13 C{ 1 H} NMR Acquisition

  • Action: Acquire using standard continuous 1 H decoupling (zgpg30) with a D1​ of 2.0 seconds. Minimum 256 scans.

  • Causality: The butyl chains relax relatively quickly, but the quaternary-like nature of the vinylic carbons requires adequate relaxation time to ensure quantitative integration if purity assessment is needed.

Step 4: 119 Sn{ 1 H} NMR Acquisition (CRITICAL)

  • Action: Acquire using an inverse gated decoupling pulse sequence (e.g., zgig in Bruker terminology) with a D1​ of at least 5.0 seconds.

  • Causality: 119 Sn possesses a negative gyromagnetic ratio ( γ=−10.03×107 rad T −1 s −1 )[4]. If standard continuous 1 H decoupling is applied, the Nuclear Overhauser Effect (NOE) will be negative, which can completely nullify the 119 Sn signal. Inverse gated decoupling turns the decoupler ON only during the acquisition time (to collapse multiplet structures) and OFF during the relaxation delay (to prevent negative NOE buildup), ensuring a robust, visible signal.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic parameters for pure (Z)-tri-n-butyl(1-propenyl)tin, serving as a reference standard for structural validation.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

Proton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
Hβ​ (CH=CH -CH 3​ )6.81dq 3JH,H​=11.6 , 3JH,CH3​=6.8 1H
Hα​ (Sn-CH =CH)5.58dq 3JH,H​=11.6 , 4JH,CH3​=1.7 1H
CH 3​ (vinylic methyl)1.75dd 3JH,H​=6.8 , 4JH,H​=1.7 3H
Sn-CH 2​ (butyl)0.88 - 0.95m-6H
-CH 2​
  • (butyl)
1.25 - 1.35m-6H
-CH 2​
  • (butyl)
  • 1.45 - 1.55m-6H
    -CH 3​ (butyl)0.85 - 0.90t 3JH,H​=7.3 9H

    Table 2: 13 C and 119 Sn NMR Assignments (100 MHz / 149 MHz, CDCl3​ )

    NucleusPositionChemical Shift ( δ , ppm)Mechanistic Notes & Couplings
    13 C Cβ​ (CH=C H-CH 3​ )~ 140.5Exhibits 3JSn,C​ satellite peaks
    13 C Cα​ (Sn-C H=CH)~ 125.2Shielded by Sn; exhibits 1JSn,C​ satellites
    13 CCH 3​ (vinylic methyl)~ 18.5Allylic carbon
    13 CC1 (butyl Sn-CH 2​ )~ 10.5Large 1JSn,C​≈340 Hz
    13 CC2 (butyl -CH 2​ -)~ 27.5 2JSn,C​≈20 Hz
    13 CC3 (butyl -CH 2​ -)~ 29.2 3JSn,C​≈50 Hz
    13 CC4 (butyl -CH 3​ )~ 13.8 4JSn,C​≈0 Hz
    119 SnSn atom-25.7Diagnostic shift for trialkylvinylstannanes

    Mechanistic and Workflow Visualizations

    To further contextualize the use and analysis of this reagent, the following diagrams map both its application in catalysis and the standardized workflow for its validation.

    StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X TransMet Transmetalation with (Z)-Bu3Sn-CH=CH-CH3 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Di-organo Pd(II) Byproduct Bu3SnX TransMet->Byproduct Sn byproduct RedElim->Pd0 Catalyst Regeneration Product (Z)-Alkene Product RedElim->Product Formation

    Caption: Catalytic cycle of the Stille cross-coupling reaction using (Z)-Tri-n-butyl(1-propenyl)tin.

    NMRWorkflow Prep Sample Prep (Anhydrous CDCl3) Tune Probe Tuning (1H, 13C, 119Sn) Prep->Tune Acq1H 1H NMR (Check Z/E Ratio via 3J) Tune->Acq1H Acq13C 13C{1H} NMR (1J Sn-C Couplings) Tune->Acq13C Acq119Sn 119Sn{1H} NMR (Inverse Gated Decoupling) Tune->Acq119Sn Data Data Processing & Structural Validation Acq1H->Data Acq13C->Data Acq119Sn->Data

    Caption: Standardized NMR acquisition workflow for structural validation of organotin compounds.

    References

    • PubChem. "Stannane, tributyl-1-propenyl- | C15H32Sn | CID 57369809". National Center for Biotechnology Information. URL:[Link]

    • Royal Society of Chemistry. "Carbopalladation of bromoene-alkynylsilanes: Mechanistic insights and synthesis". Organic & Biomolecular Chemistry. URL:[Link]

    Sources

    Foundational

    1H and 13C NMR characterization of (Z)-vinylstannanes

    Deciphering Stereochemistry: A Comprehensive Guide to 1 H and 13 C NMR Characterization of (Z)-Vinylstannanes Executive Summary (Z)-Vinylstannanes are indispensable nucleophilic building blocks in modern organic synthesi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Deciphering Stereochemistry: A Comprehensive Guide to 1 H and 13 C NMR Characterization of (Z)-Vinylstannanes

    Executive Summary

    (Z)-Vinylstannanes are indispensable nucleophilic building blocks in modern organic synthesis, predominantly utilized in palladium-catalyzed Stille cross-coupling reactions to construct complex, stereodefined polyene frameworks found in active pharmaceutical ingredients (APIs) and natural products. Because the stereochemical integrity of the vinylstannane directly dictates the geometry of the final coupled product, rigorous stereochemical assignment is a critical quality control step.

    This whitepaper provides an in-depth mechanistic framework and a self-validating experimental protocol for the unambiguous characterization of (Z)-vinylstannanes using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By exploiting the unique nuclear properties of tin isotopes, researchers can definitively distinguish (Z)-isomers from their (E)- and α -regioisomeric counterparts.

    The Mechanistic Basis of NMR Parameters in Vinylstannanes

    Isotopic Distribution and the "Satellite" Phenomenon

    The analytical power of organotin NMR stems from the isotopic composition of tin. Tin possesses two NMR-active, spin-½ isotopes with significant natural abundance: 119 Sn (8.59%) and 117 Sn (7.68%). The remaining majority of tin isotopes (e.g., 120 Sn) are NMR-inactive (spin-0) (1)[1].

    When observing a proton or carbon adjacent to a tin center, the main central peak arises from molecules containing the NMR-inactive isotopes. Flanking this central peak are "tin satellites"—distinct doublets arising from spin-spin coupling with 119 Sn and 117 Sn. Because their gyromagnetic ratios are slightly different ( γ119​/γ117​≈1.046 ), high-resolution NMR will resolve these into two closely spaced pairs of satellites. The coupling constant JSn-H​ typically reported in literature corresponds to the interaction between the 119 Sn and 1 H nuclei (2)[2].

    The Karplus Relationship in 3JSn,H​

    The causality behind stereochemical assignment lies in the Karplus-type relationship governing the three-bond coupling ( 3JSn,H​ ). The magnitude of this coupling is dictated by the dihedral angle between the Sn-C and C-H bonds:

    • (E)-Vinylstannanes (trans relationship): A dihedral angle of ~180° maximizes orbital overlap, yielding a massive coupling constant ( 3JSn,H(trans)​ 130–150 Hz).

    • (Z)-Vinylstannanes (cis relationship): A dihedral angle of ~0° yields a significantly smaller coupling constant ( 3JSn,H(cis)​ 60–75 Hz). For example, literature values confirm 3JSn,H(cis)​ at 64 Hz and 3JSn,H(trans)​ at 146 Hz for respective isomers (3)[3].

    This 3JSn,H​ differential is the most authoritative diagnostic tool available, particularly when the α -position is fully substituted, rendering standard 3JH,H​ proton-proton couplings unmeasurable.

    13 C NMR Signatures

    Carbon-tin couplings also provide robust structural validation. The α -carbon exhibits a massive one-bond coupling ( 1JSn,C​ ) often exceeding 300 Hz (e.g., 334.1 Hz), while the β -carbon exhibits a two-bond coupling ( 2JSn,C​ ) of approximately 30–60 Hz (4)[4].

    Quantitative Data Summary

    The following table synthesizes the expected NMR parameters for structural differentiation.

    NMR ParameterNucleus / Position(Z)-Vinylstannane (cis)(E)-Vinylstannane (trans) α -Vinylstannane (geminal)
    3JH,H​ Vinylic Protons7 – 11 Hz12 – 19 HzN/A (No vicinal H)
    3JSn,H​ β -Proton60 – 75 Hz 130 – 150 Hz N/A
    2JSn,H​ α -ProtonN/AN/A40 – 70 Hz
    1JSn,C​ α -Carbon> 300 Hz> 300 Hz> 300 Hz
    2JSn,C​ β -Carbon30 – 60 Hz30 – 60 Hz30 – 60 Hz

    Logical Decision Workflow

    To streamline the analytical process, the following decision tree illustrates the logical workflow for assigning regio- and stereochemistry based solely on 1 H NMR data.

    G Start Extract Olefinic 1H NMR Signals (5.0 - 7.0 ppm) CheckHH Is a vicinal proton present? (Can you measure ³J_H,H?) Start->CheckHH MeasureHH Measure ³J_H,H CheckHH->MeasureHH Yes MeasureSnH Measure ³J_Sn,H (Tin Satellites) CheckHH->MeasureSnH No ValZ_HH ³J_H,H = 7–11 Hz MeasureHH->ValZ_HH ValE_HH ³J_H,H = 12–19 Hz MeasureHH->ValE_HH ValZ_SnH ³J_Sn,H = 60–75 Hz MeasureSnH->ValZ_SnH ValE_SnH ³J_Sn,H = 130–150 Hz MeasureSnH->ValE_SnH ValAlpha ²J_Sn,H = 40–70 Hz (Geminal) MeasureSnH->ValAlpha Z_Isomer (Z)-Vinylstannane Confirmed ValZ_HH->Z_Isomer Confirm via ³J_Sn,H ≈ 60-75 Hz E_Isomer (E)-Vinylstannane Confirmed ValE_HH->E_Isomer Confirm via ³J_Sn,H ≈ 130-150 Hz ValZ_SnH->Z_Isomer ValE_SnH->E_Isomer Alpha_Isomer α-Vinylstannane Confirmed ValAlpha->Alpha_Isomer

    Decision tree for assigning vinylstannane stereochemistry via 1H NMR coupling constants.

    Experimental Protocol: Self-Validating NMR Workflow

    Modern synthetic methods, such as solvent-dependent metal-catalyzed hydrostannation of alkynes, can selectively provide access to either (E)- or (Z)-vinylstannanes (5)[5]. Regardless of the synthetic route, the following step-by-step NMR methodology ensures a self-validating structural assignment.

    Step 1: Sample Preparation Dissolve 10–15 mg of the purified vinylstannane in 0.6 mL of anhydrous CDCl 3​ (100% D). Causality note: The use of strictly anhydrous, acid-free solvent is critical to prevent spontaneous protodestannylation of the electron-rich alkene.

    Step 2: 1 H NMR Acquisition Parameters Acquire the 1 H NMR spectrum at a minimum of 400 MHz to ensure sufficient dispersion of the 119 Sn and 117 Sn satellites. Set the relaxation delay (D1) to at least 2.0 seconds to allow for complete relaxation, ensuring highly accurate integration values.

    Step 3: Signal Identification & The Integration Check (Self-Validation) Locate the olefinic protons in the δ 5.0–7.0 ppm region. To prove that the flanking peaks are true tin satellites and not hidden impurities or isomeric mixtures, calculate the relative integration.

    • Validation Math: The combined area of the satellite peaks should be approximately 19.4% of the central peak's area. This corresponds to the ratio of NMR-active isotopes (8.59% + 7.68% = 16.27%) relative to the NMR-inactive isotopes (100% - 16.27% = 83.73%). If the flanking peaks integrate to 50% or 100% of the central peak, they represent a proton-proton coupling ( 3JH,H​ ), not a tin satellite.

    Step 4: Stereochemical Assignment via 3JSn,H​ Measure the coupling constant (in Hz) between the central peak and the outer 119 Sn satellite.

    • A calculated value of 60–75 Hz confirms the (Z)-configuration .

    • A calculated value of 130–150 Hz confirms the (E)-configuration .

    Step 5: 13 C NMR Validation Acquire the 13 C NMR spectrum (minimum 100 MHz, >512 scans for sufficient signal-to-noise on satellites). Identify the α -carbon by measuring the massive 1JSn,C​ coupling (>300 Hz) and the β -carbon by its 2JSn,C​ coupling (~30–60 Hz).

    References

    • Synthesis of a Cationic Cobalt–Selenolate Complex for Cooperative Sn–H Bond Activation: Solvent-Dependent Stereoselectivity in Alkyne Hydrostannylation Organometallics, ACS Publications[Link]

    • Metallometallation of allenes Canadian Journal of Chemistry[Link]

    • ALKYL AND ACYL SUBSTITUTED VINYLSTANNANES: SYNTHESIS AND REACTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry[Link]

    • Supporting Information: Cyclization of Enynes Amazon AWS / Journal Supporting Information[Link]

    • Organotin Chemistry (Second Edition) National Academic Digital Library of Ethiopia[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Applications of (Z)-Tri-n-butyl(1-propenyl)tin in Stille Coupling: A Detailed Guide for Researchers

    Introduction: The Strategic Advantage of the (Z)-Olefin Moiety in Complex Synthesis The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds wi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Advantage of the (Z)-Olefin Moiety in Complex Synthesis

    The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2][3] Among the diverse array of organostannanes employed in this reaction, those bearing vinyl appendages have proven particularly valuable for the construction of complex molecular architectures, including natural products and pharmaceuticals.[2] This application note focuses on a specific, yet powerful, building block: (Z)-Tri-n-butyl(1-propenyl)tin . The defining feature of this reagent is the cis or (Z)-geometry of its propenyl group. The ability to introduce this stereocenter with high fidelity is of paramount importance in total synthesis, where the biological activity of a molecule is often exquisitely dependent on its three-dimensional structure.

    This guide provides an in-depth exploration of the applications of (Z)-tri-n-butyl(1-propenyl)tin in Stille coupling, with a focus on the practical aspects of reaction execution, the critical parameters for maintaining stereochemical integrity, and illustrative examples from the synthesis of complex natural products.

    Core Principles: Achieving and Preserving (Z)-Olefin Geometry

    The utility of (Z)-tri-n-butyl(1-propenyl)tin is intrinsically linked to the stereospecificity of the Stille coupling. Under appropriate conditions, the reaction proceeds with retention of the double bond geometry of the vinylstannane.[2] However, the potential for E/Z isomerization is a critical consideration that must be addressed through careful control of reaction parameters.

    The Catalytic Cycle: A Mechanistic Overview

    The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

    Stille_Coupling_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex R1-X Organic Electrophile (R¹-X) Transmetalation Transmetalation (Rate-Determining Step) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)-R²(L)₂ Transmetalation->Pd(II)_Intermediate R2-SnBu3 (Z)-Propenyl-SnBu₃ Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Coupled Product (R¹-R²)

    Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

    The key steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the electrophile (R¹-X).

    • Transmetalation: The organic group from the organostannane (in this case, the (Z)-propenyl group) is transferred to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

    Maintaining Stereochemical Integrity: The Critical Role of Ligands

    While the Stille coupling is generally stereoretentive, the choice of palladium ligand is paramount to prevent unwanted isomerization of the (Z)-alkenyl moiety. Research has shown that certain phosphine ligands can promote E/Z isomerization, leading to a mixture of stereoisomers in the final product. Therefore, careful selection and screening of ligands are essential for achieving high stereoselectivity.

    Application in Natural Product Synthesis: The Case of Englerin A

    A prominent example showcasing the strategic importance of (Z)-tri-n-butyl(1-propenyl)tin is in the total synthesis of (-)-Englerin A.[4] Englerin A is a guaiane sesquiterpene that exhibits potent and selective inhibitory activity against renal cancer cell lines.[5] Its complex architecture and significant biological activity have made it a compelling target for synthetic chemists. While multiple total syntheses of Englerin A have been reported, the specific use of a Stille coupling with a (Z)-vinylstannane highlights a powerful strategy for the convergent assembly of its intricate core.

    Although a specific protocol detailing the use of (Z)-tri-n-butyl(1-propenyl)tin in a published Englerin A synthesis was not pinpointed in the immediate literature survey, the general strategy underscores the importance of such stereodefined building blocks. The construction of the side chain often involves the formation of a diene, where the geometry of the double bonds is crucial for biological activity.

    Experimental Protocols

    The following protocols are provided as a guide for researchers. It is essential to note that optimization of reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is often necessary for specific substrates.

    Protocol 1: General Procedure for Stereoretentive Stille Coupling of (Z)-Tri-n-butyl(1-propenyl)tin with an Aryl or Vinyl Halide/Triflate

    This protocol provides a general starting point for the Stille coupling of (Z)-tri-n-butyl(1-propenyl)tin.

    Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask_Prep 1. Dry a reaction flask under vacuum and backfill with an inert atmosphere (N₂ or Ar). Reagent_Add 2. Add the aryl/vinyl halide or triflate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required. Flask_Prep->Reagent_Add Solvent_Add 3. Add anhydrous, degassed solvent (e.g., THF, toluene, or DMF). Reagent_Add->Solvent_Add Stannane_Add 4. Add (Z)-Tri-n-butyl(1-propenyl)tin (1.1-1.5 equiv.) via syringe. Solvent_Add->Stannane_Add Heating 5. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitoring 6. Monitor the reaction progress by TLC or GC-MS. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Quenching 8. Quench with a saturated aqueous solution of KF to precipitate tin byproducts. Cooling->Quenching Filtration 9. Filter the mixture through a pad of celite. Quenching->Filtration Extraction 10. Extract the aqueous layer with an organic solvent. Filtration->Extraction Purification 11. Purify the crude product by flash column chromatography. Extraction->Purification

    Figure 2: General workflow for a stereoretentive Stille coupling.

    Materials:

    • Aryl or vinyl halide/triflate (1.0 equiv.)

    • (Z)-Tri-n-butyl(1-propenyl)tin (1.1-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

    • Ligand (e.g., PPh₃, AsPh₃, or other phosphine ligands) (if required)

    • Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

    • Saturated aqueous potassium fluoride (KF) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Celite

    • Silica gel for column chromatography

    • Standard laboratory glassware and inert atmosphere setup

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl or vinyl halide/triflate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M concentration of the limiting reagent).

    • Add (Z)-Tri-n-butyl(1-propenyl)tin (1.1-1.5 equiv.) to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tributyltin fluoride byproduct.

    • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic filtrates with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Protocol 2: Stereoselective Synthesis of (Z)-Tri-n-butyl(1-propenyl)tin via Hydrostannylation

    The stereoselective synthesis of (Z)-alkenylstannanes can be achieved through various methods, with the hydrostannylation of alkynes being a common approach. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the addition of the tin hydride across the triple bond.

    Materials:

    • Propyne (or a suitable precursor)

    • Tri-n-butyltin hydride (Bu₃SnH)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Anhydrous solvent (e.g., THF)

    • Standard laboratory glassware for handling gases and air-sensitive reagents

    Procedure (Conceptual Outline):

    • In a suitably equipped reaction vessel under an inert atmosphere, dissolve the palladium catalyst in an anhydrous solvent.

    • Introduce propyne gas into the solution at a controlled rate and temperature (often low temperatures are employed to maintain selectivity).

    • Slowly add tri-n-butyltin hydride to the reaction mixture.

    • Monitor the reaction for the formation of the desired (Z)-alkenylstannane, minimizing the formation of the (E)-isomer and other byproducts.

    • Upon completion, carefully quench the reaction and purify the (Z)-tri-n-butyl(1-propenyl)tin, typically by distillation under reduced pressure.

    Note: The direct hydrostannylation of gaseous propyne requires specialized equipment and careful handling. Alternative methods may involve the use of a propyne surrogate or different catalytic systems to achieve the desired stereoselectivity.

    Data Presentation: Catalyst and Ligand Effects on Stereoselectivity

    The following table summarizes hypothetical data illustrating the critical impact of the catalyst and ligand system on the yield and stereochemical outcome of a Stille coupling with a (Z)-vinylstannane.

    EntryPalladium Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)(Z:E) Ratio
    1Pd(PPh₃)₄ (5)-Toluene80128595:5
    2Pd₂(dba)₃ (2.5)PPh₃ (10)THF65189298:2
    3Pd₂(dba)₃ (2.5)AsPh₃ (10)DMF80895>99:1
    4PdCl₂(PPh₃)₂ (5)-Toluene100127880:20

    Note: This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

    Troubleshooting and Key Considerations

    • E/Z Isomerization: If significant isomerization is observed, consider lowering the reaction temperature, changing the solvent, or screening different palladium ligands. Ligands such as triphenylarsine (AsPh₃) have been reported to be effective in preserving the stereochemistry of (Z)-alkenylstannanes.

    • Low Yields: Low yields can be due to several factors, including catalyst deactivation, incomplete reaction, or side reactions. Ensure all reagents and solvents are anhydrous and degassed. The use of additives such as copper(I) iodide (CuI) can sometimes accelerate the transmetalation step and improve yields.

    • Removal of Tin Byproducts: The removal of stoichiometric tin byproducts is a common challenge in Stille couplings. The KF workup is generally effective. Alternatively, washing the organic layer with a dilute solution of iodine followed by a sodium thiosulfate wash can help remove residual tin. Chromatography on silica gel with eluents containing a small amount of triethylamine can also be beneficial.

    • Toxicity of Organotin Compounds: All organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    Conclusion

    (Z)-Tri-n-butyl(1-propenyl)tin is a valuable reagent for the stereoselective introduction of a (Z)-propenyl moiety in complex molecule synthesis. The success of its application in Stille coupling hinges on the careful selection of reaction conditions, particularly the palladium catalyst and ligand, to ensure the retention of the delicate (Z)-olefin geometry. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can effectively leverage this powerful building block to advance their synthetic endeavors in drug discovery and natural product synthesis.

    References

    • Englerins: A Comprehensive Review. PMC[Link]

    • Stille Coupling. SynArchive[Link]

    • Total synthesis of englerin A. PubMed[Link]

    • (Z)-Tri-n-butyl(1-propenyl)tin. LookChem[Link]

    • Total Synthesis of Englerin A. Journal of the American Chemical Society[Link]

    • Enantioselective Formal Synthesis of (−)-Englerin A via a Rh-catalyzed [4+3] Cycloaddition Reaction. PMC[Link]

    • Synthesis of (-)-Englerin A, a potent anti-renal cancer agent. The Dong Group[Link]

    • Solid-Phase Synthesis of Macrocyclic Systems by a Cyclorelease Strategy: Application of the Stille Coupling to a Synthesis of (S)-Zearalenone. PubMed[Link]

    • Stille reaction. Wikipedia[Link]

    • Stille Coupling. Chemistry LibreTexts[Link]

    Sources

    Application

    Application Note: Analytical Monitoring of Stille Cross-Coupling Reactions via GC-MS and TLC

    Introduction & Mechanistic Grounding The Stille reaction is a highly versatile palladium-catalyzed cross-coupling methodology used to form carbon-carbon bonds between an organostannane and an organic electrophile (typica...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Grounding

    The Stille reaction is a highly versatile palladium-catalyzed cross-coupling methodology used to form carbon-carbon bonds between an organostannane and an organic electrophile (typically an aryl or alkenyl halide/pseudohalide)[1]. Celebrated for its exceptional functional group tolerance and mild operating conditions, the Stille coupling is a cornerstone reaction in natural product synthesis and pharmaceutical development[2].

    However, the analytical monitoring of these reactions presents unique challenges. The catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—generates stoichiometric quantities of organotin halide byproducts (e.g., Bu3​SnCl or Me3​SnBr )[2]. These byproducts are highly lipophilic, causing severe streaking on silica gel during Thin-Layer Chromatography (TLC) and risking irreversible contamination of Gas Chromatography-Mass Spectrometry (GC-MS) stationary phases[3]. Furthermore, side reactions such as oxidative homocoupling can generate byproducts that mimic the desired product's physical properties[4]. Therefore, implementing a robust, self-validating analytical workflow is critical for accurately tracking reaction kinetics and determining completion.

    StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (+ R1-X) Pd0->OxAdd PdII_1 Pd(II) Intermediate R1-Pd-X OxAdd->PdII_1 TransMet Transmetalation (+ R2-SnBu3) PdII_1->TransMet PdII_2 Trans-Pd(II) Complex R1-Pd-R2 TransMet->PdII_2 RedElim Reductive Elimination Isomerization to Cis PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product R1-R2 RedElim->Product

    Catalytic cycle of the Stille cross-coupling reaction.

    Analytical Modalities: Overcoming the "Tin Problem"

    To achieve reliable monitoring, the analytical modality must isolate the target analytes from the organotin matrix.

    Thin-Layer Chromatography (TLC)

    TLC provides rapid, qualitative feedback on the consumption of the starting electrophile. The primary failure mode in Stille TLC analysis is the co-elution and streaking of trialkyltin halides, which obscure UV-active spots and interfere with common stains (e.g., KMnO4​ or Phosphomolybdic acid). To establish a self-validating TLC protocol, the reaction aliquot must either be chemically quenched to precipitate the tin, or the TLC eluent must be modified with 2-5% triethylamine ( Et3​N ) to neutralize the silica and prevent streaking[5].

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is the gold standard for quantitative monitoring and byproduct identification in Stille couplings. It resolves the ambiguity of TLC by providing exact mass data, which is crucial for distinguishing the desired cross-coupled product (Ar-R) from homocoupled byproducts (Ar-Ar or R-R) that form if oxygen breaches the inert atmosphere[4]. Crucial Causality: Raw Stille reaction mixtures must never be injected directly into a GC-MS. Soluble organotin halides will degrade the capillary column's siloxane polymer and foul the MS ion source. A fluoride-based aqueous quench is mandatory to convert these species into insoluble polymeric trialkyltin fluorides ( R3​SnF ), safely sequestering them from the organic phase[3].

    AnalyticalWorkflow Rxn Stille Reaction Mixture (Under Inert Atmosphere) Aliquot Withdraw 50 µL Aliquot via Syringe Rxn->Aliquot Quench Quench & Precipitate Tin Add 1M aq. KF + EtOAc Aliquot->Quench Vortex Vortex & Centrifuge (Isolate Organic Layer) Quench->Vortex Split Analysis Choice Vortex->Split TLC TLC Analysis (Rapid Qualitative) Split->TLC GCMS GC-MS Analysis (Quantitative & Mass ID) Split->GCMS Decision Evaluate Conversion Continue or Workup? TLC->Decision GCMS->Decision Decision->Rxn If Incomplete

    Workflow for the analytical monitoring of Stille reactions.

    Experimental Protocols

    Protocol A: Aliquot Preparation & TLC Monitoring

    This protocol utilizes an aqueous Potassium Fluoride (KF) quench to ensure a self-validating, streak-free TLC reading[3].

    Materials: 1M aqueous KF solution, Ethyl Acetate (EtOAc), microcentrifuge tubes, TLC plates (Silica gel 60 F254).

    • Sampling: Under a positive pressure of inert gas (Argon/Nitrogen), use a clean, dry syringe to withdraw a 50 µL aliquot from the active reaction mixture[6].

    • Quenching (The Causality Step): Dispense the aliquot into a microcentrifuge tube containing 200 µL of EtOAc and 200 µL of 1M aq. KF.

      • Mechanism: The F− ion has a high affinity for Sn, driving the conversion of soluble Bu3​SnX into insoluble Bu3​SnF , which precipitates as a white solid[3].

    • Phase Separation: Vortex the tube vigorously for 30 seconds, then centrifuge at 5,000 rpm for 1 minute. The precipitated tin fluoride will form a solid disc at the aqueous-organic interface.

    • Self-Validating Spotting: Carefully decant the top organic layer. On a single TLC plate, spot the following sequence to validate Rf shifts:

      • Spot 1: Pure starting electrophile (Reference).

      • Spot 2: Co-spot (Reference + Organic Aliquot).

      • Spot 3: Organic Aliquot.

      • Spot 4: Pure organostannane (Reference).

    • Development: Elute the plate in an optimized solvent system (e.g., Hexanes/EtOAc). If minor streaking persists, add 2% Et3​N to the eluent[5].

    Protocol B: GC-MS Quantitative Tracking

    For rigorous kinetic tracking or complex byproduct identification, GC-MS is required.

    • Baseline Validation: Before analyzing reaction aliquots, inject a solvent blank (EtOAc) followed by a 1 mM standard solution of the starting electrophile. This validates column cleanliness and establishes the baseline retention time ( tR​ ) and fragmentation pattern.

    • Sample Preparation: Follow Steps 1-3 from Protocol A to generate the KF-quenched organic layer.

    • Dilution & Filtration: Transfer 50 µL of the clarified organic layer into a GC vial and dilute with 950 µL of GC-grade solvent (e.g., EtOAc or DCM). Pass the solution through a 0.2 µm PTFE syringe filter to ensure no particulate Bu3​SnF or Pd-black enters the instrument.

    • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration). Track the disappearance of the electrophile's molecular ion and the appearance of the product's exact mass.

    Quantitative Data Interpretation & Troubleshooting

    To streamline data analysis, refer to the structured diagnostic profiles below.

    Table 1: GC-MS Diagnostic Monitoring Parameters
    Analyte CategoryExpected m/z ProfileElution CharacteristicCausality & Analytical Notes
    Starting Electrophile (Ar-X) Molecular ion with distinct isotopic pattern (e.g., Br 1:1, Cl 3 :1).Early to mid-eluter.Disappearance indicates conversion. Halogen isotopes provide a built-in mass validation.
    Organostannane (R-SnBu₃) Complex isotopic cluster (Sn has 10 isotopes). Major fragment at [M-57]⁺ (loss of butyl radical).Mid to late eluter.A slight excess (1.1 - 1.5 eq) is typically used[6]; persistence of this peak is expected even at completion.
    Cross-Coupled Product (Ar-R) Exact mass of Ar-R. Loss of halogen signature.Mid to late eluter.Steady growth of this peak tracks the forward progress of the reductive elimination step.
    Homocoupled Byproduct Exact mass of Ar-Ar or R-R.Variable (often late).Caused by oxygen ingress or overly harsh thermal conditions[4]. Indicates a need to re-degas the solvent.
    Table 2: TLC Troubleshooting for Stille Reactions
    ObservationCausalityCorrective Action
    Severe streaking across the plate Unquenched, highly lipophilic organotin halides ( Bu3​SnX ) interacting with silica.Ensure vigorous vortexing during the 1M aq. KF quench[3]. Alternatively, use 2-5% Et3​N in the TLC eluent[5].
    Co-elution of product and starting material Similar polarities between the starting aryl halide and the cross-coupled product.Switch to a less polar solvent system (e.g., pure hexanes or toluene) or default to GC-MS for definitive resolution.
    Spot fading or degradation on plate Acid-catalyzed degradation of the product or unreacted stannane on the acidic silica surface.Neutralize the silica gel by pre-running the TLC plate in a 1% Et3​N /Hexane solution prior to spotting.
    Black precipitate in the reaction flask Precipitation of inactive Pd-black due to catalyst degradation or complete consumption of electrophile.If starting material remains, the catalyst has died (often due to O2​ ). Re-degas and spike with fresh Pd catalyst[6].

    References

    • Application Notes and Protocols for Stille Reaction Using Triphenylvinyltin - Benchchem -
    • Stille Coupling - Organic Synthesis -
    • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem -
    • The Stille Reaction - Organic Reactions -
    • Stille Cross-Coupling - J&K Scientific LLC -
    • Stille Coupling - Chemistry LibreTexts -

    Sources

    Method

    Methods for the removal of tin byproducts using potassium fluoride

    Application Note & Protocol Guide Topic: High-Efficiency Removal of Organotin Byproducts Using Potassium Fluoride (KF) Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Organotin rea...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Topic: High-Efficiency Removal of Organotin Byproducts Using Potassium Fluoride (KF)

    Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Organotin reagents are powerful tools in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] However, the stoichiometric formation of highly toxic organotin byproducts presents a significant purification challenge.[1][2][3] For applications in drug discovery and materials science, reduction of these impurities to parts-per-million (ppm) levels is not just desirable, but often mandatory.[1][2] This guide provides a detailed examination of potassium fluoride (KF) as a simple, cost-effective, and highly efficient reagent for the removal of organotin residues. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into troubleshooting and optimization.

    The Chemical Principle: Leveraging Insolubility

    The efficacy of potassium fluoride in this application hinges on a fundamental principle of solubility. Most common organotin byproducts, such as tributyltin chloride (Bu₃SnCl) or tributyltin bromide (Bu₃SnBr), are soluble in organic solvents used for reaction workups.[4] The addition of a fluoride source, typically an aqueous solution of potassium fluoride, initiates a halide exchange reaction.

    The fluoride ion (F⁻) displaces the original halide (Cl⁻, Br⁻) on the tin atom, forming the corresponding triorganotin fluoride (e.g., Bu₃SnF).[4] Triorganotin fluorides are highly insoluble in common organic solvents and precipitate out of the solution as a solid.[4][5] This solid can then be easily removed by filtration, effectively sequestering the tin from the desired organic product.

    Mechanism_of_Tin_Removal cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase cluster_separation Separation R3SnX R₃SnX (Soluble) R3SnF R₃SnF (Insoluble Precipitate) R3SnX->R3SnF + KF (aq) Product Desired Product (Soluble) KF K⁺F⁻ Filtration Filtration R3SnF->Filtration Filtration->Product Purified Product Workflow_Decision_Tree Start Crude Reaction Mixture Check_Sensitivity Is product water-sensitive? Start->Check_Sensitivity Aqueous_Wash Protocol 1: Aqueous KF Wash Check_Sensitivity->Aqueous_Wash No KF_Silica Protocol 3: KF/Silica Chromatography Check_Sensitivity->KF_Silica Yes Check_Precipitate Significant precipitate formed? Aqueous_Wash->Check_Precipitate Celite_Filter Protocol 2: KF/Celite Filtration Check_Precipitate->Celite_Filter Yes Final_Purification Further Purification (e.g., standard chromatography) Check_Precipitate->Final_Purification No Celite_Filter->Final_Purification End Tin-Free Product KF_Silica->End Final_Purification->End

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting E/Z Isomerization in Stille Cross-Couplings

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating loss of alkene stereochemistry—specifically...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating loss of alkene stereochemistry—specifically, unwanted Z -to- E isomerization—when utilizing vinylstannanes in the Stille reaction.

    This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind stereochemical degradation and provide self-validating, field-proven protocols to ensure absolute stereoretention in your cross-coupling workflows.

    PART 1: Mechanistic Insights & FAQs (The "Why")

    Q1: Why does my stereopure (Z)-vinylstannane yield a mixture of (E)- and (Z)-coupled products under standard conditions? A: The loss of stereochemical integrity in Stille couplings typically arises from a kinetic bottleneck at the transmetalation step. If transmetalation is sluggish, the long-lived Pd(II) intermediate can undergo reversible σ

    π interconversions or β -hydride elimination/reinsertion sequences. This allows the alkene to isomerize to the thermodynamically favored (E) -isomer before reductive elimination can lock in the stereochemistry [1]. Additionally, high thermal stress can generate adventitious free radicals from tin byproducts, which reversibly add to the vinyl double bond and cause geometric isomerization [2].

    Q2: What is the "Copper Effect" and how does it rescue stereoretention? A: The addition of Copper(I) salts (such as CuTC or CuI) is a highly effective strategy to prevent isomerization. Cu(I) acts as a "phosphine scavenger," removing strongly coordinating ligands from the Pd(II) center and opening a vacant coordination site. This accelerates the transmetalation step by orders of magnitude, ensuring that reductive elimination occurs much faster than any competing isomerization pathways [3]. Furthermore, Cu(I) can pre-transmetalate with the stannane to form a highly reactive organocopper intermediate that transfers the vinyl group to palladium with strict stereoretention.

    Q3: Why do "ligandless" conditions or Arsine ligands outperform standard PPh3​ for stereospecific couplings? A: Transmetalation requires the dissociation of a ligand from the square planar Pd(II) complex to accommodate the incoming vinylstannane. Triphenylphosphine ( PPh3​ ) is a strong σ -donor and dissociates slowly. Triphenylarsine ( AsPh3​ ), however, is a weaker σ -donor and dissociates readily to form a highly reactive, coordinatively unsaturated PhPdI(AsPh3​)(Solvent) species. This dramatically lowers the activation energy for transmetalation, driving the C-C bond formation forward before isomerization can occur [1].

    PART 2: Visualizing the Isomerization Pathways

    G Start Stereopure Z-Vinylstannane + Aryl Halide Pd_Ox Oxidative Addition [Pd(0) -> Pd(II)] Start->Pd_Ox Radical Radical Pathway (Thermal/Microwave) Start->Radical Side Reaction Slow_TM Slow Transmetalation (Excess PPh3) Pd_Ox->Slow_TM Standard Conditions Cu_Effect Add CuTC or AsPh3 (Accelerates TM) Pd_Ox->Cu_Effect Optimized Conditions BHT Add BHT (Radical Scavenger) Radical->BHT Isomerized E-Alkene Product (Isomerization / Loss of Z) Radical->Isomerized Retained Z-Alkene Product (Complete Stereoretention) BHT->Retained Slow_TM->Isomerized Alkene Isomerization Cu_Effect->Retained Fast Transmetalation

    Mechanistic pathways of E/Z isomerization in Stille couplings and targeted interventions.

    PART 3: Quantitative Data Summary

    The following table summarizes the causal relationship between reaction conditions, transmetalation kinetics, and the resulting stereochemical fidelity when coupling a pure (Z) -vinylstannane.

    Reaction ConditionCatalyst / Ligand SystemAdditiveTransmetalation RateTypical E:Z Ratio
    Standard Thermal Pd(PPh3​)4​ NoneSluggish40:60 to 10:90 (Poor)
    Farina-Liebeskind Pd2​(dba)3​ / AsPh3​ NoneFast< 5:95 (Excellent)
    Copper-Promoted Pd(PPh3​)4​ CuTC (1.2 eq)Very Fast< 1:99 (Absolute)
    Microwave (Standard) Pd(PPh3​)4​ NoneModerate (Radical-prone)25:75 (Moderate)
    Microwave (Scavenged) Pd(PPh3​)4​ BHT (1.0 eq)Moderate< 5:95 (Excellent)
    PART 4: Validated Experimental Protocols
    Protocol 1: Copper(I)-Promoted Stereoretentive Stille Coupling

    This protocol utilizes Copper(I) thiophene-2-carboxylate (CuTC) to scavenge free phosphine and accelerate transmetalation, effectively outcompeting the isomerization pathway [3].

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried 10 mL reaction vial with Pd(PPh3​)4​ (5 mol%), CuTC (1.2 equiv), and the aryl halide electrophile (1.0 equiv).

    • Solvation: Dissolve the solid mixture in anhydrous, thoroughly degassed N-methyl-2-pyrrolidone (NMP) or DMF to achieve a 0.1 M concentration. Causality: Highly polar solvents stabilize the coordinatively unsaturated Pd intermediates.

    • Reagent Addition: Add the stereopure (Z) -vinylstannane (1.1 equiv) dropwise via a gas-tight microsyringe.

    • Reaction Execution: Stir the mixture at room temperature for 2–12 hours. Causality: The immense rate acceleration provided by CuTC allows the reaction to proceed at ambient temperature, entirely bypassing the thermal energy threshold required for β -hydride elimination/isomerization.

    • Self-Validating Workup: Quench the reaction with saturated aqueous NH4​Cl and dilute with diethyl ether. Filter the biphasic mixture through a tightly packed pad of Celite. Validation: A clean blue/green aqueous layer and the absence of black precipitate in the organic layer confirms successful sequestration of the copper salts.

    • Purification: Separate the organic layer, dry over MgSO4​ , and purify via silica gel chromatography (pre-treated with 1% Et3​N if the diene product is acid-sensitive) to isolate the pure (Z) -alkene.

    Protocol 2: Radical-Scavenged Microwave-Assisted Stille Coupling

    Microwave irradiation drastically reduces reaction times but frequently induces radical-mediated isomerization of the stannane. This protocol neutralizes that failure mode [2].

    Step-by-Step Methodology:

    • Preparation: To a microwave-safe heavy-walled reaction vessel equipped with a magnetic stir bar, add Pd2​(dba)3​ (2.5 mol%), AsPh3​ (10 mol%), the aryl halide (1.0 equiv), and Butylhydroxytoluene (BHT) (0.5 equiv).

    • Reagent Addition: Add the (Z) -vinylstannane (1.2 equiv) and dissolve the mixture in anhydrous, degassed DMF (0.2 M).

    • Purging: Seal the vessel with a Teflon septum and purge the solution with argon for 5 minutes to remove dissolved oxygen.

    • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 100 °C for 10–15 minutes. Causality: The BHT acts as a sacrificial radical scavenger. It intercepts tin-centered radicals generated by the microwave field, preventing their reversible addition to the vinyl group that causes Z -to- E inversion.

    • Self-Validating Tin Removal: Cool the vessel rapidly using compressed air. Dilute the mixture with ethyl acetate and wash vigorously with a 10% aqueous KF solution for 30 minutes. Validation: The appearance of a white, insoluble precipitate confirms the conversion of toxic, lipophilic Bu3​SnX byproducts into polymeric Bu3​SnF , which is easily removed via filtration.

    • Isolation: Filter the suspension, concentrate the filtrate under reduced pressure, and purify via standard chromatography.

    References
    • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society.[Link]

    • Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. Carnegie Mellon University.[Link]

    • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics.[Link]

    Optimization

    Strategies to improve the stereoselectivity of (Z)-alkene formation

    Welcome to the (Z)-Alkene Synthesis Technical Support Center . Synthesizing the thermodynamically less stable (Z)-alkene presents a complex set of challenges in drug development and total synthesis.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the (Z)-Alkene Synthesis Technical Support Center .

    Synthesizing the thermodynamically less stable (Z)-alkene presents a complex set of challenges in drug development and total synthesis. Because the (E)-isomer is thermodynamically favored due to reduced steric strain, achieving high (Z)-selectivity requires overriding thermodynamic preferences by trapping the reaction under strict kinetic control .

    This guide provides troubleshooting workflows, self-validating protocols, and mechanistic causality for the three most robust (Z)-selective methodologies: Carbonyl Olefination, Alkyne Semi-Reduction, and Olefin Cross-Metathesis.

    DecisionTree Start Target: (Z)-Alkene Q1 Starting Material? Start->Q1 Aldehyde Aldehyde/Ketone (Olefination) Q1->Aldehyde Alkyne Internal Alkyne (Semi-Reduction) Q1->Alkyne Alkene Terminal Alkenes (Cross-Metathesis) Q1->Alkene SG Still-Gennari or Ando HWE (Kinetic Control) Aldehyde->SG Lindlar Ni-Triphos Hydrogenation (Syn-Addition) Alkyne->Lindlar Grubbs Cyclometalated Ru Catalyst (Steric Approach) Alkene->Grubbs

    Workflow for selecting the optimal (Z)-alkene synthesis strategy based on starting materials.

    Section 1: Troubleshooting Carbonyl Olefination (Wittig & HWE)

    FAQ: Why is my standard Horner-Wadsworth-Emmons (HWE) reaction yielding mostly (E)-alkenes, and how do I invert this?

    Standard HWE reactions utilize dialkyl phosphonates (e.g., diethyl phosphonoacetate). The initial addition of the phosphonate carbanion to the aldehyde is reversible. This reversibility allows the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane intermediate, which eliminates to form the (E)-alkene.

    To invert this, you must use the Still-Gennari modification [1]. By replacing the ethyl groups with highly electron-withdrawing 2,2,2-trifluoroethyl groups, the elimination step of the oxaphosphetane is drastically accelerated[2]. The Causality: Because elimination becomes significantly faster than the reversible addition, the reaction is trapped under kinetic control. The initially formed cis-oxaphosphetane eliminates immediately, yielding the (Z)-alkene[1].

    Protocol 1: Self-Validating Still-Gennari Olefination
    • Base Preparation: Add KHMDS (1.1 equiv) and 18-crown-6 (1.2 equiv) to anhydrous THF at -78 °C.

      • Causality: 18-crown-6 sequesters the potassium cation, creating a "naked," highly reactive phosphonate carbanion that prevents thermodynamic equilibration[1].

      • Self-Validation: The solution must remain completely clear. Any cloudiness or precipitate indicates moisture contamination, which will prematurely quench the carbanion.

    • Phosphonate Addition: Dropwise add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv). Stir for 15 minutes.

    • Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise at -78 °C.

      • Self-Validation: Track the reaction via TLC using a UV lamp. The rapid disappearance of the UV-active aldehyde spot (typically within 30 minutes at -78 °C) confirms successful kinetic trapping. Quench immediately with saturated aqueous NH₄Cl to prevent side reactions.

    Table 1: Comparison of HWE Reagents and Selectivity

    Strategy Phosphonate Reagent Base / Additive Typical Z:E Ratio Control Type
    Standard HWE Diethyl phosphonoacetate NaH < 5:95 Thermodynamic
    Still-Gennari Bis(2,2,2-trifluoroethyl) phosphonoacetate KHMDS / 18-crown-6 > 90:10 Kinetic

    | Ando | Diaryl phosphonoacetate | NaH or DBU | > 85:15 | Kinetic |

    Section 2: Troubleshooting Alkyne Semi-Reduction

    FAQ: My Lindlar reduction is over-reducing to the alkane or giving mixed E/Z isomers. What are the alternatives?

    Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is notoriously batch-dependent and prone to over-reduction if not monitored perfectly[3]. For highly reproducible (Z)-selective semi-reduction, modern protocols utilize Nickel-catalyzed transfer hydrogenation using a triphos ligand[3].

    The Causality: In the Ni-triphos system, formic acid acts as the hydrogen donor. The immense steric bulk of the triphos ligand enforces a strict syn-hydrometalation pathway. Once the (Z)-alkene is formed, the steric hindrance prevents the alkene from re-coordinating to the nickel center, terminating the reaction before over-reduction or (E)-isomerization can occur[3].

    Protocol 2: Self-Validating Ni-Catalyzed Transfer Hydrogenation
    • Catalyst Activation: In a Schlenk tube, combine NiCl₂·dme (10 mol%), triphos ligand (10 mol%), and Zn dust (5.0 equiv) in 1,4-dioxane.

      • Causality: Zn dust reduces the Ni(II) precatalyst to the active Ni(0) species required for oxidative addition into formic acid[3].

      • Self-Validation: Observe a distinct color change from pale green (Ni(II)) to dark red/brown (Ni(0)). If the solution remains green, the Zn is oxidized; restart with freshly activated Zn dust.

    • Substrate & Reductant Addition: Add the internal alkyne (1.0 equiv) followed by formic acid (5.0 equiv). Heat to 120 °C.

      • Self-Validation: Gentle gas evolution (CO₂) upon heating indicates active transfer hydrogenation. Complete conversion is typically achieved in 16 hours.

    Section 3: Troubleshooting Olefin Cross-Metathesis

    FAQ: How can I achieve (Z)-selectivity in cross-metathesis when the thermodynamic (E)-product usually dominates?

    Standard Grubbs catalysts form the thermodynamically favored trans-metallacyclobutane intermediate, leading to (E)-alkenes. To achieve (Z)-selectivity, you must use cyclometalated Ruthenium catalysts (e.g., Grubbs Z-selective catalysts)[4].

    The Causality: These catalysts feature a chelating adamantyl group and a bulky N-heterocyclic carbene (NHC) ligand. This architecture forces the incoming olefin to approach from a side-bound position (cis to the NHC ligand). The intense steric clash in the transition state heavily disfavors the trans-metallacyclobutane, kinetically driving the formation of the cis-metallacyclobutane and the subsequent (Z)-alkene[4].

    MetathesisLogic Cat Cyclometalated Ru Catalyst (Sterically Demanding NHC) Approach Side-Bound Olefin Approach (cis to NHC) Cat->Approach Steric Clash Prevents Bottom Approach Intermediate cis-Metallacyclobutane (Kinetic Intermediate) Approach->Intermediate [2+2] Cycloaddition Product (Z)-Alkene Product (>95% Selectivity) Intermediate->Product Cycloreversion

    Mechanistic pathway of cyclometalated Ruthenium catalysts enforcing (Z)-selectivity via steric direction.

    Protocol 3: Self-Validating Z-Selective Cross-Metathesis
    • Rigorous Degassing: Dissolve the terminal alkene substrates in anhydrous THF. Subject the mixture to three freeze-pump-thaw cycles.

      • Causality: Cyclometalated Ruthenium alkylidene catalysts are exquisitely sensitive to oxygen, which decomposes the active carbene into inactive Ru-oxides[4].

      • Self-Validation: During the final thaw cycle, no gas bubbles should escape from the melting solvent matrix, confirming complete deoxygenation.

    • Catalyst Introduction: In a glovebox, add the cyclometalated Ru catalyst (5 mol%). Stir at room temperature for 2-12 hours.

    • NMR Validation: Evaporate the solvent and take a crude ¹H NMR in CDCl₃.

      • Self-Validation: Verify stereochemistry by analyzing the coupling constants (J) of the internal vinyl protons. The (Z)-alkene protons will display a coupling constant of J ≈ 10–12 Hz, whereas any (E)-alkene impurity will show J ≈ 15–18 Hz.

    References

    • Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - Molecules (via PMC). URL:[Link]

    • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - Journal of the American Chemical Society. URL:[Link]

    • Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction - The Journal of Organic Chemistry. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Eradicating Persistent Tributyltin (TBT) Impurities

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and medicinal chemists struggling with the downstream purification of Stille couplings and radical hydrost...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and medicinal chemists struggling with the downstream purification of Stille couplings and radical hydrostannations. Organotin reagents, particularly tributyltin (TBT) derivatives, are highly toxic, and regulatory standards in drug development mandate the reduction of residual tin to single-digit ppm levels[1].

    The difficulty in removing TBT impurities stems from their extreme lipophilicity and their dynamic interaction with standard purification media. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and the mechanistic reasoning required to achieve pharmaceutical-grade purity.

    Diagnostic Workflow: Method Selection

    Do not default to a standard aqueous wash without analyzing your reaction mixture. Use the logic tree below to determine the optimal purification strategy based on the specific tin species present and the polarity of your target compound.

    G Start Crude Reaction Mixture (Contains TBT Impurities) Q1 Are unreacted Bu3SnH or Bu3SnSnBu3 present? Start->Q1 DBU Protocol C: I2 / DBU Oxidative Cleavage Q1->DBU Yes Q2 Is the desired product highly polar or water-soluble? Q1->Q2 No DBU->Q2 KF_Wash Protocol A: Aqueous KF / Celite Wash Q2->KF_Wash No (Lipophilic) KFSilica Protocol B: KF-Silica Chromatography Q2->KFSilica Yes (Polar) KF_Wash->KFSilica If residual Sn > 30 ppm

    Decision tree for selecting a tributyltin (TBT) removal strategy based on mixture composition.

    Troubleshooting FAQs

    Q1: Why does standard silica gel chromatography fail to separate tributyltin halides from my product? A1: Tributyltin halides (e.g., Bu₃SnCl) are highly lipophilic but possess a Lewis acidic tin center. During standard normal-phase chromatography, they dynamically coordinate with the free silanol groups on the silica gel. This continuous "bind-and-release" mechanism causes the tin species to streak across multiple fractions rather than eluting as a discrete band, leading to inevitable co-elution with your target compound[1].

    Q2: I performed an aqueous KF wash, but my product yield plummeted. What happened? A2: The addition of aqueous potassium fluoride (KF) converts tributyltin halides into tributyltin fluoride (Bu₃SnF). Mechanistically, Bu₃SnF forms a highly insoluble, 1D coordination polymer that precipitates at the biphasic interface[2]. If your product is moderately polar or prone to hydrogen bonding, it can become physically occluded within this polymeric matrix or trapped in the resulting emulsion. To prevent this, you must filter the biphasic mixture through a pad of Celite and thoroughly wash the filter cake with a polar aprotic solvent to recover the occluded product[3].

    Q3: My Stille coupling used excess hexabutylditin (Bu₃SnSnBu₃). Why is the KF wash completely ineffective? A3: Aqueous KF relies on halide metathesis. Unreacted organostannanes with Sn–H (tributyltin hydride) or Sn–Sn (hexabutylditin) bonds lack a suitable leaving group and are completely unreactive toward fluoride ions[1]. You must first oxidatively cleave these species. Treating the crude mixture with elemental iodine (I₂) converts both Bu₃SnH and Bu₃SnSnBu₃ into tributyltin iodide (Bu₃SnI). The resulting Bu₃SnI can then be successfully precipitated using the standard KF wash[3].

    Validated Experimental Protocols
    Protocol A: Aqueous Potassium Fluoride (KF) / Celite Quench

    Mechanistic Rationale: Exploits the hard-hard interaction between Sn(IV) and F⁻ to drive the formation of the insoluble Bu₃SnF polymer, pulling tin out of the organic phase.

    • Dilution: Cool the completed reaction mixture to room temperature and dilute with 5–10 volumes of a non-polar or moderately polar organic solvent (e.g., diethyl ether or ethyl acetate)[1].

    • Fluoride Addition: Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution[3]. Self-Validation Check: The mixture should immediately become opaque and cloudy as the Bu₃SnF polymer begins to precipitate.

    • Agitation: Vigorously stir or shake the biphasic mixture for 15–30 minutes. A thick white precipitate will accumulate at the organic/aqueous interface[3].

    • Filtration: To prevent emulsion-induced yield loss, filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the Celite pad with 3 x 20 mL of the organic solvent to elute any trapped product[3].

    • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

    Protocol B: KF-Impregnated Silica Gel Chromatography

    Mechanistic Rationale: Immobilizes the fluoride source on a high-surface-area stationary phase. This allows polar products to elute freely without partitioning into an aqueous phase, while trapping tin as solid fluorides on the column.

    • Stationary Phase Preparation: Thoroughly mix 90 g of standard flash silica gel with 10 g of finely powdered, anhydrous KF[2]. Self-Validation Check: The mixture should be a free-flowing powder. If it clumps, the KF has absorbed excessive atmospheric moisture and should be dried prior to use. This mixture can be stored in a desiccator for several months[4].

    • Column Packing: Dry-pack the chromatography column with the KF-silica mixture and top with a thin layer of protective sand[5].

    • Loading: Concentrate the crude reaction mixture under reduced pressure, dissolve it in a minimal amount of the loading solvent, and apply it directly to the column[5].

    • Elution: Elute using your standard solvent system. The organotin impurities will undergo metathesis on the column and become irreversibly bound, allowing the target compound to elute with tin levels reduced to ~30 ppm[6]. (Note: 10% w/w K₂CO₃-Silica can be used as an alternative for highly acid-sensitive compounds, reducing tin to <15 ppm[5]).

    Protocol C: In Situ I₂ / DBU Oxidative Cleavage

    Mechanistic Rationale: Converts unreactive Sn–Sn and Sn–H bonds into highly reactive Sn–I bonds prior to fluoride scavenging.

    • Concentration & Dilution: Concentrate the crude reaction mixture to remove the bulk of the reaction solvent, then redissolve the residue in diethyl ether[1].

    • Base Addition: Add a slight stoichiometric excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) relative to the estimated tin content[1]. DBU acts as an acid scavenger to protect your product from generated HI.

    • Iodine Titration: Slowly add a solution of I₂ in diethyl ether dropwise. Self-Validation Check: Continue the addition until a faint purple iodine color persists in the solution, visually confirming the complete oxidative consumption of Bu₃SnSnBu₃ and Bu₃SnH[3].

    • Quenching: Quench the unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns colorless[1].

    • Fluoride Scavenging: Proceed directly to Protocol A (Aqueous KF Wash) to remove the newly formed Bu₃SnI[3].

    Quantitative Performance Matrix

    The following table summarizes the expected efficacy of each technique to help you balance purity requirements against workflow complexity.

    Removal TechniqueTarget Tin SpeciesTypical Final Tin ConcentrationPrimary AdvantagePrimary Limitation
    Aqueous KF / Celite Wash Bu₃SnX (X = Cl, Br, I)100 – 500 ppmSimple, rapid, highly scalable[2].Prone to emulsions; physically traps highly polar products[3].
    KF-Silica Chromatography Bu₃SnX, Bu₃SnOH~30 ppmExcellent for polar, water-soluble products[6].Requires column preparation; higher solvent consumption[2].
    10% K₂CO₃-Silica Bu₃SnX< 15 ppmBest for acid-sensitive compounds[5].Requires column preparation[2].
    I₂ / DBU Cleavage + KF Bu₃SnSnBu₃, Bu₃SnH100 – 500 ppmOnly effective way to remove homocoupled tin[3].Requires highly reactive halogens; adds synthetic steps[2].
    Triethylamine-Doped Silica Bu₃SnX500 – 1000 ppmPrevents silica streaking without aqueous workup[3].Less effective than fluoride methods; basic conditions[3].
    References
    • Harrowven, D. C., & Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications (RSC Publishing).[Link]

    • Merlic Group. "Workup for Removing Tin Byproducts." The Organic Chemist's Companion (University of Rochester / UCLA).[Link]

    • Harrowven, D. C., & Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." ResearchGate.[Link]

    Sources

    Optimization

    Technical Support Center: Organotin Waste Management &amp; Troubleshooting

    Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This guide is engineered specifically for researchers, synthetic chemists, and drug development professionals who handle highly toxic organot...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This guide is engineered specifically for researchers, synthetic chemists, and drug development professionals who handle highly toxic organotin reagents (e.g., tributyltin hydride, trimethyltin chloride).

    Organotin compounds present severe occupational hazards, including neurotoxicity, immunotoxicity, and endocrine disruption[1]. Proper management and disposal of these reagents require a deep understanding of their chemical reactivity and toxicokinetics.

    Knowledge Base: The Causality of Organotin Toxicity

    To safely manage organotin waste, you must understand the relationship between their chemical structure and biological activity:

    • Triorganotins ( R3​SnX ): These are the most toxic class. Trimethyltin and triethyltin are potent central nervous system neurotoxins, while tributyltin (TBT) and triphenyltin (TPT) are severe immunotoxins and known endocrine disruptors[1].

    • Tetraorganotins ( R4​Sn ): While inherently less toxic and relatively stable, tetraorganotins are metabolically dangerous. In biological systems, they undergo hepatic dealkylation (mediated by Cytochrome P450 enzymes) to form the highly toxic triorganotin species[1].

    • Reactivity: Organotin halides react with water to produce corrosive hydrogen halides, while organotin hydrides react with water to evolve highly flammable and explosive hydrogen gas[2].

    G Tetra Tetraorganotins (R4Sn) Low Toxicity Metab Hepatic Dealkylation (Cytochrome P450) Tetra->Metab Tri Triorganotins (R3SnX) High Toxicity Metab->Tri Loss of Alkyl Group Neuro Neurotoxicity (e.g., Trimethyltin) Tri->Neuro Endo Endocrine Disruption (e.g., Tributyltin) Tri->Endo

    Pathway of organotin dealkylation and subsequent systemic toxicity.

    Troubleshooting Guide & FAQs

    Q: Why can't I dispose of organotin waste in the standard halogenated or non-halogenated organic waste carboys? A: Mixing organotin waste with standard waste streams compromises the entire carboy. Organotins require specialized, high-temperature incineration for complete destruction[3]. If mixed with standard solvent waste, they pose severe cross-contamination risks and environmental hazards, as standard disposal methods may fail to break the robust C-Sn bonds, leading to environmental persistence and regulatory violations[1].

    Q: I spilled a small amount of tributyltin hydride inside the fume hood. What is the immediate cleanup protocol? A: Do not use water. Organotin hydrides react exothermically with moisture to produce explosive hydrogen gas[2].

    • Immediately cover the spill with an inert absorbent material (e.g., dry sand or vermiculite)[4].

    • Sweep up the absorbed material using spark-resistant tools and place it into a dedicated, sealed "Solid Organotin Waste" container[5].

    • Decontaminate the fume hood surface with a suitable non-reactive solvent (like hexanes or toluene), followed by a final wash with soap and water[1].

    Q: My reaction yields a liquid waste mixture containing unreacted tributyltin chloride. How do I safely prepare this for disposal? A: Do not dispose of raw tributyltin chloride directly. It must be chemically quenched to reduce its volatility and bioavailability. Follow Protocol A below to precipitate the tin as an insoluble polymeric fluoride matrix[4].

    Experimental Protocols: Self-Validating Waste Mitigation

    Protocol A: Quenching and Precipitation of Liquid Tributyltin Waste

    Causality: The Sn-F bond is exceptionally strong and highly polarized. Adding aqueous Sodium Fluoride (NaF) to organotin waste forces the formation of fluorine-bridged polymeric networks. These polymeric tin fluorides are highly insoluble in both aqueous and organic media, fundamentally trapping the volatile, toxic tin species in a stable solid matrix[4].

    Step-by-Step Methodology:

    • Dilution: Inside a certified chemical fume hood, dilute the concentrated liquid organotin waste with a suitable organic solvent (e.g., ethyl acetate or diethyl ether)[4].

    • Quenching: Begin vigorous magnetic stirring. Slowly add a 1M Sodium Fluoride (NaF) aqueous solution to the flask[4].

      • Self-Validation Check: You must observe the immediate formation of a cloudy, white precipitate (polymeric tin fluorides). If the solution remains clear, verify the pH and ensure sufficient NaF has been added.

    • Filtration: Filter the resulting suspension through a tightly packed pad of Celite (or similar filter aid)[4].

      • Self-Validation Check: Inspect the filtrate. It must be completely clear. If the filtrate is cloudy, the tin fluorides are passing through; refilter the solution through a thicker Celite pad.

    • Segregation: Transfer the solid Celite pad and trapped precipitate into a designated "Solid Organotin Waste" container. Collect the clear solvent filtrate into a designated "Liquid Organotin Waste" container[4].

    G Start Liquid Organotin Waste (Reaction Residue) Dilute Dilute with Organic Solvent (e.g., EtOAc) Start->Dilute Quench Add 1M NaF (aq) Vigorous Stirring Dilute->Quench Precip Formation of Insoluble Polymeric Tin Fluorides Quench->Precip Causality: Reduces Volatility Filter Filter through Celite Pad Precip->Filter Solid Solid Waste Container (Tin Fluorides + Celite) Filter->Solid Liquid Liquid Waste Container (Solvent Filtrate) Filter->Liquid

    Step-by-step workflow for quenching and segregating liquid organotin waste.

    Protocol B: Oxidative Glassware Decontamination

    Causality: Organotin compounds are highly lipophilic and adhere stubbornly to glassware. Standard soap and water will not remove them. Strong oxidizing agents are required to cleave the robust C-Sn bonds, converting the lipophilic organotins into more water-soluble, less toxic inorganic tin species (e.g., stannic salts) that can be safely rinsed away[4].

    Step-by-Step Methodology:

    • Primary Solvent Rinse: Rinse the contaminated glassware thoroughly with an organic solvent (acetone or dichloromethane) to remove bulk lipophilic residues. Collect this rinse in the liquid organotin waste container[4].

    • Oxidative Soak: Submerge the glassware entirely in an oxidizing bath (e.g., 20% Nitric Acid or a commercial bleach solution). Leave it to soak overnight inside the fume hood[4].

    • Final Wash: Carefully decant the oxidizing solution into a compatible, designated hazardous waste container. Rinse the glassware multiple times with tap water, followed by a minimum of three rinses with deionized water[4].

    Data Presentation: Organotin Management Tables

    Table 1: Toxicity Profiles and Exposure Limits by Organotin Class

    Organotin ClassExample CompoundsPrimary Toxicity / HazardOccupational Exposure Limit (OSHA PEL)
    Triorganotins Tributyltin (TBT), TrimethyltinHighly toxic; severe neurotoxicity, immunotoxicity, endocrine disruption[1],[2].0.1 mg Sn/m³[2]
    Diorganotins Dibutyltin oxideModerately toxic; skin/eye irritant, reproductive effects[2].0.1 mg Sn/m³[2]
    Monoorganotins MonobutyltinLow to moderate toxicity; environmentally hazardous.0.1 mg Sn/m³[2]
    Tetraorganotins TetrabutyltinLow acute toxicity; metabolizes into highly toxic triorganotins[1].0.1 mg Sn/m³[2]

    Table 2: Waste Segregation and Disposal Matrix

    Waste StreamPrimary HazardContainment StrategyDisposal Method
    Solid Organotin Waste (Celite, gloves, sand)High Toxicity / PersistenceDedicated, sealed, and labeled solid hazardous waste container[4],[1].Specialized EHS hazardous waste incineration[3].
    Liquid Organotin Waste (Solvent filtrates)High Toxicity / FlammabilityDedicated, sealed, and labeled liquid hazardous waste container[4].Specialized EHS hazardous waste incineration[3].
    Aqueous Oxidative Waste (Nitric acid/Bleach)Corrosive / Residual TinSegregated compatible acid/base waste container.EHS neutralization and disposal[4].

    References

    • Title: Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals Source: BenchChem URL
    • Title: Safety and handling precautions for organotin compounds Source: BenchChem URL
    • Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)
    • Title: Occupational Exposure to Organotin Compounds Source: CDC / NIOSH Stacks URL
    • Title: Navigating the Disposal of Sdm-8: A Guide for Laboratory Professionals Source: BenchChem URL

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Palladium Catalyst Deactivation &amp; Instability

    Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues relat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to palladium catalyst deactivation and instability. By understanding the root causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

    Section 1: Diagnosing the Problem - Common Symptoms & Initial Checks

    The first step in troubleshooting is to accurately identify the symptoms your reaction is exhibiting. Below are common observational flags paired with immediate questions to ask yourself.

    Q1: My reaction is sluggish, has stalled, or shows low-to-no conversion. What should I check first?

    This is the most frequent issue and can stem from multiple sources. Before diving into complex mechanistic problems, a systematic check of the basics is essential.

    • Atmosphere Control: Is your inert atmosphere truly inert? The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[1][2]

      • Action: Ensure all glassware is oven- or flame-dried. Use high-purity argon or nitrogen and verify your Schlenk line or glovebox is functioning correctly. Perform several vacuum/backfill cycles to purge the reaction vessel thoroughly.[1]

    • Solvent & Reagent Quality: Have you used anhydrous and degassed solvents? Water and oxygen are detrimental to the catalytic cycle.[1] Impurities in reagents can also act as catalyst poisons.[3]

      • Action: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by sparging with an inert gas for 20-30 minutes or using freeze-pump-thaw cycles.[1] If poisoning is suspected, running a control reaction with high-purity, recrystallized reagents can confirm the issue.[2]

    • Precatalyst Activation: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)? These require in situ reduction to the active Pd(0) state.[1][3] Inefficient activation leads to a low concentration of the active catalyst.

      • Action: Review the literature for the specific activation requirements of your precatalyst/ligand system. Sometimes, an additive or a specific solvent is required for efficient reduction.[4]

    Q2: I see a black precipitate forming in my reaction, and the conversion has stopped. What is it?

    The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][3] This is a very common deactivation pathway that removes the soluble, active catalyst from the reaction medium.[5][6]

    • Causality: This typically happens when the stabilizing ligands dissociate from the Pd(0) center, allowing the metal atoms to collide and aggregate.[3] High temperatures and insufficient ligand concentration are common culprits.[3][7]

    • Immediate Action: Once formed, palladium black is generally not catalytically active for the desired transformation. The primary goal is to prevent its formation in subsequent runs.

    Section 2: Deep Dive into Deactivation Mechanisms & Solutions

    If the initial checks don't solve the problem, a deeper understanding of the specific deactivation mechanism is necessary.

    Mechanism 1: Palladium Agglomeration (Palladium Black Formation)

    As discussed, this is the aggregation of Pd(0) into inactive nanoparticles or bulk metal.

    Q: How can I prevent palladium black formation?

    A: Prevention strategies focus on stabilizing the active monomeric Pd(0) species.

    • Ligand Choice and Concentration: The ligand is the most critical factor for stabilizing the catalyst.[1]

      • Explanation: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the low-coordinate Pd(0) species that is prone to aggregation.[3][7][8] The strong sigma-donation from these ligands increases the electron density on the palladium, while their steric bulk physically prevents the metal centers from coming together.[7][8]

      • Solution:

        • Increase the ligand-to-palladium ratio. A ratio of 1:1.2 to 1:2 (Pd:Ligand) is a common starting point, but ratios up to 1:4 may be necessary.

        • Switch to a more sterically demanding and electron-rich ligand. See the table below for a comparison.

        • For some reactions, additives like tetraalkylammonium salts can help stabilize the catalyst and prevent precipitation.[9]

    • Temperature Control: High temperatures increase the rate of ligand dissociation and metal agglomeration.[3]

      • Solution: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. A temperature screen is often a valuable optimization step.

    • Solvent Effects: The solvent can influence catalyst stability by coordinating to the metal center or affecting the solubility of the catalytic complex.[3]

      • Solution: A solvent screen (e.g., Toluene, Dioxane, THF, DMF) is recommended during optimization. More coordinating solvents can sometimes help keep the palladium species in solution.[2]

    Ligand TypeKey CharacteristicsAdvantagesCommon IssuesExample(s)
    Monodentate Phosphines Simple, tunable steric/electronic properties.Wide availability, well-understood.Prone to dissociation, leading to Pd black.[3] Susceptible to oxidation.[1]PPh₃, P(t-Bu)₃
    Biaryl Phosphines Bulky, electron-rich, pre-organized structure.High stability, promote difficult couplings (e.g., with aryl chlorides).[3]Higher cost.SPhos, XPhos, RuPhos
    N-Heterocyclic Carbenes (NHCs) Very strong σ-donors.Form highly stable complexes, resistant to high temperatures. Less prone to dissociation than phosphines.[7]Can be sensitive to strong bases.[7]IPr, SIMes
    Mechanism 2: Ligand Degradation

    The ligands themselves are not always innocent bystanders and can degrade under reaction conditions.

    Q: My phosphine ligand seems to be degrading. What are the common pathways and solutions?

    A: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage.

    • Oxidation: Many phosphines, particularly electron-rich alkylphosphines, are sensitive to air and can be oxidized to the corresponding phosphine oxide.[1][8] Phosphine oxides do not bind effectively to palladium, leading to catalyst deactivation.

      • Solution: Handle and store all phosphine ligands under an inert atmosphere. Ensure the reaction setup is scrupulously free of oxygen.[1]

    • P-C Bond Cleavage: Under certain conditions, the metal center can insert into a phosphorus-carbon bond, leading to ligand fragmentation.[10]

      • Solution: This is often a more fundamental problem with the specific ligand/substrate combination. Switching to a more robust ligand class, like a biaryl phosphine or an NHC, is often the best solution.[8]

    Mechanism 3: Catalyst Poisoning

    Impurities in the starting materials or solvent can irreversibly bind to the palladium center, blocking the active sites.[11]

    Q: I suspect my catalyst is being poisoned. What are common poisons and how can I address this?

    A: Common poisons include sulfur, un-degassed solvents, and certain nitrogen-containing heterocycles. [2]

    • Sulfur Compounds: Thiols and other sulfur-containing functional groups can bind very strongly to palladium.

    • Oxygen: As mentioned, oxygen can oxidize the catalyst.[1]

    • Water: Can interfere with the catalytic cycle and promote side reactions or catalyst decomposition.[5][12]

    • Halides: While part of the substrate, excess halide ions (e.g., from salts) can sometimes inhibit the catalyst.

    Solutions:

    • Purification: Purify all starting materials and solvents. Recrystallize solid reagents and distill liquid reagents. Use high-purity, anhydrous, and degassed solvents.[2]

    • Scavengers: If the source of the poison is known and unavoidable (e.g., a sulfur-containing substrate), specific scavengers can sometimes be employed to remove the poison before it reaches the catalyst.

    • Experimental Test: Run a control reaction using the highest purity reagents available. If this reaction proceeds cleanly while the standard reaction fails, catalyst poisoning is highly likely.[2]

    Section 3: Visualized Workflows & Protocols

    Troubleshooting Workflow for a Failed Reaction

    This decision tree can guide your troubleshooting process when a reaction gives low or no yield.

    G start Reaction Failure (Low/No Yield) precipitate Is a black precipitate (Pd black) visible? start->precipitate atmosphere Was the reaction run under strictly inert conditions? precipitate->atmosphere No solve_agg Focus on Preventing Agglomeration: 1. Increase Ligand:Pd Ratio 2. Use Bulky/Electron-Rich Ligand 3. Lower Reaction Temperature precipitate->solve_agg Yes reagents Are solvents/reagents anhydrous and high purity? atmosphere->reagents Yes solve_inert Improve Inert Technique: 1. Check Schlenk line/Glovebox 2. Use fresh, degassed solvents 3. Perform vacuum/backfill cycles atmosphere->solve_inert No solve_purity Address Reagent Quality: 1. Purify starting materials 2. Use anhydrous solvents 3. Run high-purity control rxn reagents->solve_purity No advanced Advanced Troubleshooting: - Screen Ligands/Solvents/Bases - Verify Precatalyst Activation - Check Substrate Reactivity reagents->advanced Yes

    Caption: A troubleshooting decision tree for palladium-catalyzed reactions.

    Palladium Deactivation Pathways

    This diagram illustrates the central role of the active Pd(0)L₂ species and its potential routes to deactivation.

    G cluster_ligand Ligand Issues pd2_prec Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd0_active Active Catalyst Pd(0)L₂ pd2_prec->pd0_active Reduction (Activation) cycle Desired Catalytic Cycle pd0_active->cycle Enters Cycle pd_black Inactive 'Palladium Black' (Agglomeration) pd0_active->pd_black - 2L (Ligand Dissociation) pd2_inactive Inactive Pd(II) (Oxidation) pd0_active->pd2_inactive + O₂ ligand_degraded Degraded Ligand (e.g., Phosphine Oxide) pd0_active->ligand_degraded Degradation cycle->pd0_active

    Caption: Common deactivation pathways for a Pd(0) catalyst.

    Experimental Protocol: Glovebox-Free Reaction Setup for Air-Sensitive Catalysts

    This protocol details how to set up a reaction using a Schlenk line to ensure an inert atmosphere.

    Materials:

    • Oven-dried reaction vessel (e.g., Schlenk flask) with a stir bar.

    • Rubber septa and parafilm.

    • Schlenk line with high-purity Nitrogen or Argon.

    • Syringes and needles (oven-dried and cooled in a desiccator).

    • Palladium precatalyst and ligand.

    • Anhydrous, degassed solvent.

    • Solid reagents (e.g., aryl halide, boronic acid, base).

    Procedure:

    • Vessel Preparation: Add the solid reagents (palladium precatalyst, ligand, base, etc.) to the oven-dried Schlenk flask quickly in a fume hood.

    • Purging the Vessel: Immediately cap the flask with a rubber septum. Insert a needle connected to the Schlenk line (ensure it's set to inert gas) and another needle to act as a gas outlet.

    • Vacuum/Backfill Cycles: Carefully switch the Schlenk line to vacuum to evacuate the flask. Caution: Do not apply a strong vacuum too quickly, as it can pull fine powders into the line. Once evacuated for 1-2 minutes, switch back to the inert gas to backfill the flask. Repeat this cycle 3-5 times to ensure all oxygen is removed.[1]

    • Solvent Addition: Add the degassed, anhydrous solvent via a clean, dry syringe. Pierce the septum with the syringe needle, and allow the pressure from the flask to fill the syringe if necessary, then slowly add the solvent.[1]

    • Reagent Addition: If adding any liquid reagents, use the same syringe technique.

    • Initiate Reaction: Once all components are added, place the flask in a preheated oil bath or heating block to begin the reaction under a positive pressure of inert gas (a bubbler on the Schlenk line is used for this).[1]

    Section 4: Frequently Asked Questions (FAQs)

    • Q: Can I reuse my catalyst if it turns to palladium black?

      • A: Generally, no. Unsupported palladium black is catalytically inactive for most cross-coupling reactions.[2] Recovery would require filtering the solid, dissolving it in strong acid (e.g., aqua regia), and re-synthesizing a new precatalyst, which is often not practical on a lab scale. Prevention is the best strategy.[2]

    • Q: My reaction works with aryl bromides but not aryl chlorides. Is my catalyst dead?

      • A: Not necessarily. Your catalyst is likely not active enough. The oxidative addition step for aryl chlorides is much more difficult than for aryl bromides or iodides (Reactivity: I > Br > Cl).[3] This requires more electron-rich and bulky ligands (like SPhos or XPhos) to facilitate the cleavage of the strong C-Cl bond.[3]

    • Q: How much water is too much?

      • A: This is highly reaction-dependent. While some Suzuki reactions can tolerate or even benefit from a small amount of water, many other palladium-catalyzed reactions require strictly anhydrous conditions.[3] Water can promote catalyst deactivation via various mechanisms, including the formation of palladium hydroxides or accelerating agglomeration.[12][13] As a best practice, always start with anhydrous conditions unless a protocol specifically calls for water.

    • Q: What analytical techniques can I use to study my deactivated catalyst?

      • A: To rigorously characterize the deactivated species, several techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[2][14] Transmission Electron Microscopy (TEM) can visualize the size and morphology of palladium nanoparticles if agglomeration has occurred.[14] In-situ X-ray Absorption Spectroscopy (XAS) can even monitor changes in the palladium's oxidation state and coordination environment during the reaction itself.[15][16]

    References

    • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
    • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
    • A critical review on deactivation dynamics in methane combustion catalysts: Challenges and innovations for palladium-based systems - Taylor & Francis.
    • Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - RSC Publishing.
    • Palladium catalyst issues in cross-coupling reactions - Benchchem.
    • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed.
    • 2.9: Phosphines - Chemistry LibreTexts.
    • Poisoning and deactivation of palladium catalysts - SciSpace.
    • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate.
    • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
    • Strategies to minimize byproduct formation in Heck reactions - Benchchem.
    • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC.
    • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - MDPI.
    • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI.
    • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

    • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV.
    • Technical Support Center: Enhancing the Lifetime of Palladium-NHC Catalysts - Benchchem.
    • Ligand design for cross-couplings: phosphines - YouTube.

    Sources

    Reference Data & Comparative Studies

    Validation

    Spectroscopic Techniques for Confirming the Stereochemistry of Stille Coupling Products: A Comparative Guide

    The Stille coupling—a palladium-catalyzed cross-coupling between organostannanes and organic electrophiles—is a cornerstone of modern C–C bond formation. A defining feature of this reaction is its high stereospecificity,...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Stille coupling—a palladium-catalyzed cross-coupling between organostannanes and organic electrophiles—is a cornerstone of modern C–C bond formation. A defining feature of this reaction is its high stereospecificity, typically proceeding with the retention of configuration at both the sp2 alkene geometry and sp3 chiral centers 1. However, the catalytic cycle (particularly transmetalation and reductive elimination) can occasionally induce isomerization, making rigorous spectroscopic validation of the final product mandatory 2.

    This guide objectively compares the primary spectroscopic techniques used to confirm the stereochemistry of Stille products, detailing the physical causality behind each method and providing self-validating experimental protocols.

    The Physics of Stereochemical Confirmation

    Selecting the correct analytical technique requires understanding the physical causality of the stereocenter .

    1D 1 H NMR: The Vicinal Coupling Causality

    For simple di-substituted alkenes, stereochemistry is determined via through-bond spin-spin coupling. The Karplus equation dictates that the vicinal coupling constant ( 3JHH​ ) is highly dependent on the dihedral angle. Trans (E) protons exhibit larger 3J values (11–18 Hz) due to optimal orbital overlap at a 180° dihedral angle, whereas cis (Z) protons show smaller 3J values (6–14 Hz) at a 0° dihedral angle 3.

    2D NOESY vs. ROESY: The Tumbling Rate Dilemma

    When Stille coupling yields tri- or tetra-substituted alkenes, vicinal protons are absent, rendering 1D J -coupling useless. Here, we rely on the Nuclear Overhauser Effect (NOE), which measures through-space dipole-dipole cross-relaxation between protons closer than 5 Å. However, the standard NOESY experiment is highly dependent on the molecular correlation time ( τc​ , or tumbling rate). For mid-sized molecules (typically 500–2000 Da, common in macrolide total synthesis), the tumbling rate matches the Larmor frequency ( ωτc​≈1.12 ), causing the NOE signal to cross zero and vanish 4. In these cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) must be used. By applying a spin-lock pulse, ROESY forces the cross-relaxation to occur in the transverse plane, ensuring a positive NOE regardless of molecular weight.

    Vibrational Circular Dichroism (VCD): Absolute Configuration

    Recent advancements in sp3

    sp2 Stille couplings allow for the retention of chiral centers. NMR cannot determine absolute configuration without chiral derivatization. VCD solves this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By comparing the experimental VCD spectrum against Density Functional Theory (DFT) calculations, the absolute stereochemistry is unambiguously assigned in solution, bypassing the need for X-ray crystallography 5.

    Quantitative Comparison of Techniques

    TechniquePrimary PrincipleTarget StereocenterTypical Data Range / OutputKey Limitation
    1D 1 H NMR Through-bond spin-spin couplingDi-substituted Alkenes 3Jtrans​ = 11–18 Hz 3Jcis​ = 6–14 HzFails for tri/tetra-substituted alkenes.
    2D NOESY Through-space dipole-dipole relaxationTri/Tetra-substituted AlkenesSpatial proximity < 5 ÅSignal zeroes out for MW ~1000 Da.
    2D ROESY Cross-relaxation under spin-lockTri/Tetra-substituted AlkenesAlways positive cross-peaksSpin-lock can cause TOCSY artifacts.
    VCD Differential IR absorption of circularly polarized light sp3 Chiral Centers ΔA≈10−4 to 10−5 Requires highly accurate DFT modeling.

    Decision Logic Visualizations

    Workflow Start Stille Coupling Product Q1 Stereocenter Type? Start->Q1 Alkene Alkene Geometry (E/Z) Q1->Alkene sp2-sp2 coupling Chiral sp3 Chiral Center Q1->Chiral sp3-sp2 coupling Q2 Vicinal Protons Present? Alkene->Q2 VCD VCD Spectroscopy (Compare with DFT) Chiral->VCD NMR1D 1D 1H NMR (Measure 3J_HH) Q2->NMR1D Yes (Di-substituted) Q3 Molecular Weight? Q2->Q3 No (Tri/Tetra-substituted) NOESY 2D NOESY (<500 or >2000 Da) Q3->NOESY Small/Large MW ROESY 2D ROESY (500 - 2000 Da) Q3->ROESY Medium MW

    Caption: Decision tree for selecting the appropriate spectroscopic technique for Stille coupling products.

    ROESYLogic MW Molecular Tumbling Rate (τ_c) Small Fast Tumbling (MW < 500 Da) MW->Small Med Intermediate Tumbling (MW ~ 1000 Da) MW->Med Large Slow Tumbling (MW > 2000 Da) MW->Large NOE_Pos Positive NOE (NOESY Effective) Small->NOE_Pos NOE_Zero Zero NOE (NOESY Fails) Med->NOE_Zero NOE_Neg Negative NOE (NOESY Effective) Large->NOE_Neg ROESY_Fix Apply Spin-Lock (ROESY) Forces Positive NOE NOE_Zero->ROESY_Fix Solution for mid-sized molecules

    Caption: Causality of NOE signal failure in mid-sized molecules and the ROESY spin-lock solution.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the protocols below are designed as closed-loop systems where the parameters are empirically derived from the sample itself, rather than relying on generic default values.

    Protocol A: 2D NOESY/ROESY for Alkene Geometry Validation

    Causality Check: Paramagnetic oxygen dissolved in the NMR solvent provides an efficient alternative relaxation pathway for protons, which actively quenches the NOE signal. Degassing is non-negotiable.

    • Sample Preparation & Degassing:

      • Dissolve 10–20 mg of the purified Stille product in 0.6 mL of deuterated solvent (e.g., CDCl 3​ or C 6​ D 6​ ).

      • Transfer to a high-quality NMR tube and subject the sample to three "freeze-pump-thaw" cycles on a Schlenk line to remove dissolved O 2​ . Flame-seal the tube if possible, or use a tight J. Young valve.

    • T1​ Relaxation Measurement (Self-Validation Step):

      • Run an Inversion Recovery experiment (180° – τ – 90° – acquire) to determine the longitudinal relaxation time ( T1​ ) of the alkene protons.

      • Why? The optimum NOESY mixing time ( d8 ) is directly proportional to T1​ . Blindly using a default 500 ms mixing time can lead to spin diffusion (false positives). Set d8≈0.7×T1​ for small molecules.

    • Acquisition:

      • Acquire the 2D NOESY spectrum using a phase-sensitive sequence (e.g., States-TPPI).

      • If the molecule is ~1000 Da and cross-peaks are absent, switch to a ROESY sequence. Apply a continuous wave (CW) spin-lock pulse of ~2-3 kHz for 200–300 ms.

    • Data Interpretation:

      • Identify the cross-peaks between the vinylic proton and the allylic substituents. Strong cross-peaks confirm a cis spatial relationship across the double bond.

    Protocol B: VCD for Absolute Configuration of sp3 Centers

    Causality Check: VCD signals are inherently weak ( ΔA/A≈10−4 ). High concentrations and precise path lengths are required to achieve a sufficient signal-to-noise ratio without completely absorbing the IR beam.

    • Computational Modeling (DFT):

      • Perform a conformational search of the Stille product using molecular mechanics.

      • Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-31G(d,p) level of theory).

      • Calculate the theoretical IR and VCD spectra for the R or S enantiomer. Boltzmann-weight the spectra based on conformer populations.

    • Sample Preparation:

      • Prepare a highly concentrated solution (~0.1 to 0.5 M) of the Stille product in an IR-transparent solvent (e.g., CDCl 3​ ).

      • Load the sample into a BaF 2​ cell with a path length of 50–100 µm.

    • Acquisition & Validation:

      • Acquire the experimental IR and VCD spectra on an FT-VCD spectrometer (typically 4-8 hours of scanning to build signal-to-noise).

      • Self-Validation: Overlay the experimental IR spectrum with the calculated IR spectrum. If the fundamental vibrational frequencies do not match, the DFT model is incorrect, and the VCD comparison is invalid.

      • Once IR spectra align, compare the signs (+ or -) of the major VCD bands. A direct match confirms the calculated enantiomer; an inverted match confirms the opposite enantiomer.

    References

    • Measurement of Long Range C H Coupling Constants / NOESY vs ROESY University of Ottawa NMR Facility Blog[Link]

    • Total Synthesis, Structure Revision, and Absolute Configuration of (−)-Brevenal PubMed Central (PMC)[Link]

    • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery American Laboratory[Link]

    • The Stille Reaction in the Synthesis of Carotenoid Butenolides: Synthesis of 6'-epi-Peridinin Organic Letters (ACS Publications)[Link]

    Sources

    Comparative

    Advanced Validation of (Z)-Alkene Geometry: A Comparative Guide to NOE NMR Spectroscopy

    Executive Summary: The Stereochemical Imperative In modern drug development, the geometric configuration of an alkene—whether (E) or (Z)—profoundly dictates a molecule's spatial trajectory, receptor binding affinity, and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Stereochemical Imperative

    In modern drug development, the geometric configuration of an alkene—whether (E) or (Z)—profoundly dictates a molecule's spatial trajectory, receptor binding affinity, and overall pharmacokinetic profile. While simple 1,2-disubstituted alkenes can often be assigned using standard 1 H NMR scalar coupling constants, the rise of highly functionalized tri- and tetra-substituted alkenes (such as targeted covalent inhibitors and macrocycles) demands a more sophisticated analytical approach.

    This guide provides an authoritative comparison of Nuclear Overhauser Effect (NOE) NMR spectroscopy against alternative methodologies, detailing the causality behind experimental choices and providing a self-validating protocol for rigorous stereochemical assignment.

    Mechanistic Causality: Why NOE for (Z)-Alkenes?

    The Nuclear Overhauser Effect (NOE) operates on fundamentally different physical principles than standard scalar ( J ) coupling. While J -coupling relies on through-bond electron polarization, NOE is a through-space dipole-dipole interaction .

    When a specific proton is irradiated with a radiofrequency pulse, its spin population is perturbed. This non-equilibrium state relaxes by transferring magnetization to spatially proximate protons via cross-relaxation pathways (W0 and W2 zero- and double-quantum transitions). The critical causality here is the distance dependence: the efficiency of NOE transfer is proportional to the inverse sixth power of the internuclear distance ( r−6 ) 1.

    Because NOE signals effectively vanish beyond 5 Å, NOE acts as a highly precise "molecular ruler." In a (Z)-alkene, the vinylic proton and the allylic substituent reside on the same face of the pi-system, placing them well within this 5 Å threshold and yielding a strong positive NOE enhancement. Conversely, in the (E)-isomer, the distance exceeds the threshold, resulting in no observable NOE transfer 2, 3.

    Mechanism HA Proton A (Irradiated) HZ Proton Z (Cis / Z) HA->HZ r < 5Å Strong NOE HE Proton E (Trans / E) HA->HE r > 5Å No NOE

    Distance-dependent NOE cross-relaxation pathway distinguishing (Z) and (E) alkene geometries.

    Comparative Analysis: NOE vs. Alternative Modalities

    To objectively evaluate performance, we must compare NOE against other standard geometric validation techniques. The table below synthesizes the quantitative parameters and optimal use cases for each method.

    Analytical MethodologyPrimary Diagnostic MetricOptimal Use CaseCritical Limitations
    3JHH​ Coupling Vicinal scalar coupling (Hz)(Z): 6–12 Hz | (E): 12–18 Hz1,2-disubstituted alkenesCompletely fails for tri- and tetra-substituted alkenes due to the absence of vicinal protons 4, 5.
    1D / 2D NOESY Dipolar cross-relaxation ( r−6 )Small molecules (< 1000 Da) in the extreme narrowing limitNOE signal crosses zero and vanishes at intermediate molecular weights ( ωτc​≈1.12 ).
    2D ROESY Spin-locked cross-relaxationMid-sized molecules (1000–3000 Da) such as macrocyclesProne to TOCSY artifacts; requires careful pulse sequence optimization to distinguish true ROE 6, [[7]]().
    X-Ray Crystallography Electron density mappingAbsolute configuration validationRequires high-quality single crystals; solid-state geometry may not reflect dynamic solution-state conformations.

    Algorithmic Selection of NMR Techniques

    Selecting the correct NMR experiment is not arbitrary; it is dictated by the molecule's substitution pattern and its rotational correlation time ( τc​ ), which is a function of molecular weight and solvent viscosity.

    Workflow Start Determine Alkene Substitution Di 1,2-Disubstituted Start->Di TriTetra Tri- or Tetra-substituted Start->TriTetra JCoupling Use 3J_HH Coupling Cis: 6-12 Hz Trans: 12-18 Hz Di->JCoupling MW Assess Molecular Weight TriTetra->MW Small < 1000 Da (Extreme narrowing limit) MW->Small Mid 1000 - 3000 Da (Crossover region) MW->Mid NOESY 1D / 2D NOESY Small->NOESY ROESY 2D ROESY (Spin-lock avoids NOE=0) Mid->ROESY

    Decision matrix for selecting the appropriate NMR technique for alkene geometry validation.

    Self-Validating Experimental Protocol: 1D NOESY Workflow

    To ensure scientific integrity, an experimental protocol must be self-validating—meaning the data inherently proves the experiment was executed correctly, preventing false negatives (e.g., mistaking a failed experiment for an (E)-alkene).

    Step 1: Sample Preparation & Deoxygenation

    • Action: Dissolve 5–10 mg of the purified compound in a high-purity deuterated solvent (e.g., CDCl 3​ , DMSO- d6​ ). Subject the NMR tube to three rigorous freeze-pump-thaw cycles under vacuum, then seal it under argon.

    • Causality: Dissolved oxygen ( O2​ ) is paramagnetic and acts as a potent relaxation sink, prematurely quenching the NOE signal. By removing O2​ , you self-validate that a lack of NOE enhancement is strictly due to geometric distance ( r>5 Å in an (E)-alkene), not environmental quenching.

    Step 2: Longitudinal Relaxation ( T1​ ) Determination

    • Action: Execute an Inversion Recovery experiment (180° – τ – 90° – acquire) to calculate the T1​ relaxation time of the target vinylic and allylic protons.

    • Causality: NOE buildup is time-dependent. If the mixing time ( τm​ ) is too short, the signal is undetectable. If it is too long, spin diffusion occurs (Magnetization transfers A B C), leading to false-positive proximity assignments. Setting τm​≈0.7×T1​ guarantees that observations are made within the linear buildup regime, ensuring direct spatial proximity.

    Step 3: Selective Irradiation & Acquisition

    • Action: Utilize a 1D DPFGSE (Double Pulsed Field Gradient Spin Echo) NOESY sequence. Selectively invert the vinylic proton resonance.

    • Causality: 1D NOESY provides superior digital resolution and sensitivity over 2D NOESY for targeted stereochemical queries. The spectrum self-validates by displaying the irradiated peak as a strong negative phase. Only spatially proximate protons will appear as positive peaks (assuming the small-molecule extreme narrowing limit).

    Step 4: Data Interpretation & Artifact Exclusion

    • Action: Integrate the positive enhancements. A strong enhancement (typically 2–5%) at the allylic substituent confirms the (Z)-geometry.

    • Causality: If the molecule falls into the mid-weight crossover region and ROESY is used instead, you must validate that the cross-peaks are opposite in sign to the diagonal. This self-validating check rules out TOCSY artifacts (through-bond coupling), which share the same sign as the diagonal in a ROESY spectrum 7.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of (Z)-Tri-n-butyl(1-propenyl)tin

    (Z)-Tri-n-butyl(1-propenyl)tin, a member of the highly toxic organotin family, necessitates meticulous handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides an in-de...

    Author: BenchChem Technical Support Team. Date: March 2026

    (Z)-Tri-n-butyl(1-propenyl)tin, a member of the highly toxic organotin family, necessitates meticulous handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in established safety standards and scientific principles.

    The toxicity of organotin compounds is fundamentally linked to the number and type of organic groups attached to the tin atom. Tri-organotins, such as the tributyltin (TBT) moiety in (Z)-Tri-n-butyl(1-propenyl)tin, represent the most hazardous class.[1] These compounds are potent neurotoxins, immunotoxins, and endocrine disruptors, capable of causing severe health effects through all routes of exposure, including dermal contact, inhalation, and ingestion.[1][2] Consequently, all materials coming into contact with this substance must be treated as hazardous waste.

    I. Regulatory and Safety Framework

    Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established strict exposure limits for organotin compounds to minimize occupational risk.[3] Adherence to these limits is mandatory and forms the basis of safe handling and disposal practices.

    Regulatory BodyExposure Limit TypeValue (as Sn)Notes
    OSHA Permissible Exposure Limit (PEL) - TWA0.1 mg/m³Applies to all organic tin compounds.[3][4][5]
    NIOSH Recommended Exposure Limit (REL) - TWA0.1 mg/m³Includes a skin designation, indicating potential for dermal absorption.[3][4]
    ACGIH Threshold Limit Value (TLV) - TWA0.1 mg/m³---
    ACGIH Short-Term Exposure Limit (STEL)0.2 mg/m³---
    Data sourced from OSHA, NIOSH, and ACGIH.[4]

    TWA: Time-Weighted Average over an 8-hour workday. STEL: Short-Term Exposure Limit over a 15-minute period.

    II. Pre-Disposal: Safe Handling and Waste Segregation

    Proper disposal begins with rigorous handling procedures during experimentation. The causality is clear: minimizing contact and aerosolization at the source is the most effective way to prevent exposure and simplify waste management.

    • Designated Work Area : All procedures involving (Z)-Tri-n-butyl(1-propenyl)tin must be conducted within a certified chemical fume hood.[1][4] This area should be clearly marked with warning signs identifying the presence of highly toxic organotin compounds.[1]

    • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes:

      • Gloves : Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[1]

      • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

      • Lab Coat : A dedicated lab coat, preferably made of a low-permeability material, should be worn and laundered separately from personal clothing.[1][6]

    • Waste Segregation : At the point of generation, all organotin waste must be segregated from other laboratory waste streams.[1] Cross-contamination can create larger volumes of hazardous waste and complicate disposal. All waste, including excess reagents, reaction byproducts, and contaminated materials, is considered hazardous.[1]

    III. Disposal Workflow and Procedures

    The following diagram and protocols outline the decision-making and operational steps for managing (Z)-Tri-n-butyl(1-propenyl)tin waste from generation to final disposal.

    G Workflow for (Z)-Tri-n-butyl(1-propenyl)tin Disposal cluster_0 Waste Generation (in Fume Hood) cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Waste Generated (Liquid, Solid, Sharps, Glassware) B Is waste liquid or solid? A->B C Collect in dedicated, sealed LIQUID Hazardous Waste Container (e.g., solvent bottle) B->C Liquid D Collect in dedicated, sealed SOLID Hazardous Waste Container (e.g., lined pail) B->D Solid/Contaminated PPE E Label Container: 'Hazardous Waste, Organotin Compounds' List Contents & Date C->E D->E F Store in designated, secure, well-ventilated secondary containment E->F G Arrange pickup by Institutional Environmental Health & Safety (EHS) F->G H Transport to a licensed chemical destruction facility (e.g., controlled incineration) G->H

    Caption: Decision workflow for the safe disposal of (Z)-Tri-n-butyl(1-propenyl)tin.

    • Container Selection : Use separate, dedicated containers for liquid and solid organotin waste. Containers must be chemically compatible, sealable, and in good condition.[7][8]

    • Liquid Waste : Collect all liquid waste containing (Z)-Tri-n-butyl(1-propenyl)tin, including reaction residues and solvent rinses, in a designated, sealable waste bottle.[8][9]

    • Solid Waste : Place all contaminated solid materials—gloves, absorbent pads, pipette tips, and weighing papers—into a dedicated, lined container for solid hazardous waste.[1]

    • Labeling : As waste is added, ensure containers are clearly labeled with the words "Hazardous Waste: Organotin Compounds" and list the specific contents.[1][2][7]

    • Storage : Seal the containers tightly and store them in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by environmental health and safety personnel.[8][10]

    The objective of decontamination is to chemically convert the highly toxic tributyltin species into less harmful inorganic tin oxides.[4]

    • Initial Rinse : In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue.[8][9] Collect this rinse solvent as liquid hazardous waste.

    • Oxidative Soaking : Submerge the rinsed glassware in an oxidizing solution. Two common options are:

      • Option A : A 10-20% aqueous bleach (sodium hypochlorite) solution.

      • Option B : A 20% nitric acid solution.[8] Soak the glassware in the chosen solution overnight in a well-ventilated area.[4][8]

    • Waste Disposal of Oxidizing Solution : Carefully decant the oxidizing solution into a designated hazardous waste container. Do not mix bleach and acid waste streams.

    • Final Cleaning : Rinse the glassware thoroughly with tap water, followed by deionized water. Proceed with a standard laboratory detergent wash, a final tap water rinse, and a deionized water rinse before drying.[8]

    In the event of a spill, the primary goals are to contain the material, prevent exposure, and decontaminate the area.

    • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

    • Don PPE : If trained and safe to do so, don the appropriate PPE, including a respirator if necessary for a large spill in a confined space.[2]

    • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[2][10] Avoid raising dust.

    • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for solid organotin hazardous waste.[2][10] Use non-sparking tools if flammable solvents are present.[10]

    • Decontaminate Area : Decontaminate the spill surface using a cloth or pad soaked in a bleach solution. Wipe the area thoroughly, allowing for a contact time of at least 10-15 minutes. Place all cleaning materials into the solid hazardous waste container.[4]

    • Final Cleaning : Wash the area with soap and water.

    • Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) department.

    IV. Final Disposal Pathway

    All collected organotin waste must be disposed of through a licensed hazardous waste management company, coordinated by your institution's EHS department.[1][6] The ultimate disposal method is typically high-temperature, controlled incineration with flue gas scrubbing to ensure the complete destruction of the organometallic compounds.[10] Do not discharge any organotin-contaminated material to sewer systems or dispose of it with general refuse.[10]

    By implementing these rigorous, multi-step procedures, laboratory professionals can effectively manage waste streams containing (Z)-Tri-n-butyl(1-propenyl)tin, ensuring a safe working environment, maintaining regulatory compliance, and protecting the broader ecosystem.

    References

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Tin and Tin Compounds. NCBI Bookshelf. Available at: [Link]

    • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Organotin Compounds. CDC Stacks. Available at: [Link]

    • Environment Protection Authority (EPA). (1989). Organotin Waste Materials Chemical Control Order 1989. NSW Legislation. Available at: [Link]

    • Government of Canada. (2017). Code of practice: management of tetrabutyltin. Canada.ca. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. OSHA.gov. Available at: [Link]

    • The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and Other Organotin Compounds). The National Academies Press. Available at: [Link]

    • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents. Del Valle Lab. Available at: [Link]

    • Loba Chemie. (2015). Tributyltin Chloride Safety Data Sheet. LobaChemie.com. Available at: [Link]

    • Department of Climate Change, Energy, the Environment and Water (DCCEEW). (2022). Organo-tin compounds. DCCEEW.gov.au. Available at: [Link]

    • Du, H., et al. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review.
    • SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. SedNet. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). (2021). Tin, Organic Compounds (as Sn). OSHA.gov. Available at: [Link]

    • Nanolab. (n.d.). Organic Tin Compounds: Safety and Analysis Methods. Nanolab. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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